Product packaging for Donepezil N-oxide(Cat. No.:CAS No. 120013-84-5)

Donepezil N-oxide

Cat. No.: B600812
CAS No.: 120013-84-5
M. Wt: 395.5 g/mol
InChI Key: XRPRYHONRUINMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a metabolite of donepezil;  has acetylcholinesterase inhibitory activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29NO4 B600812 Donepezil N-oxide CAS No. 120013-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPRYHONRUINMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458179
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120013-84-5, 147427-77-8, 147427-78-9
Record name Donepezil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL N-OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DONEPEZIL N-OXIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Donepezil N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil N-oxide is a primary metabolite and a known impurity of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. A thorough understanding of its synthesis and characterization is crucial for impurity profiling, reference standard qualification, and overall drug safety and efficacy assessments. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for its preparation, and a summary of analytical techniques for its characterization, including spectroscopic and chromatographic methods. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Introduction

Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its metabolism in humans leads to several metabolites, including the pharmacologically active this compound.[1][2] The formation of this N-oxide occurs on the piperidine ring's nitrogen atom.[3] As a significant metabolite and potential impurity in the drug product, the synthesis and characterization of this compound are of paramount importance for pharmaceutical researchers and drug development professionals. This guide aims to provide a detailed technical overview of these aspects.

Synthesis of this compound

The most direct reported synthesis of this compound involves the oxidation of Donepezil.[3] A common method utilizes hydrogen peroxide in the presence of an acid, such as formic acid.[4]

Synthesis Pathway

The synthesis involves the direct oxidation of the tertiary amine in the piperidine ring of Donepezil to form the corresponding N-oxide.

Synthesis_Pathway Donepezil Donepezil Reagents H₂O₂ / HCOOH Donepezil->Reagents Donepezil_N_oxide This compound Reagents->Donepezil_N_oxide Oxidation

Figure 1: Synthesis Pathway of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Atto, R.A., et al. (2011).[4]

Materials:

  • Donepezil hydrochloride

  • Hydrogen peroxide (30%)

  • Formic acid (98%)

  • Anhydrous sodium carbonate

  • Chloroform

  • Dry ether

  • Hydrochloric acid gas

Procedure:

  • In a suitable flask, dissolve Donepezil (e.g., 4.74 g, 12.5 mmol) in 98% formic acid (e.g., 19.4 g).

  • Cool the solution in an ice bath.

  • Add 30% hydrogen peroxide (e.g., 8.5 mL) dropwise to the stirred solution.

  • Continue stirring the reaction mixture for 24 hours at room temperature.

  • After 24 hours, neutralize the excess formic acid by the slow addition of anhydrous sodium carbonate with continuous cooling and stirring until the effervescence ceases.

  • Extract the resulting paste with chloroform (3 x 50 mL).

  • Combine the chloroform extracts and evaporate the solvent under vacuum to obtain the crude this compound.

  • For the preparation of the hydrochloride salt, dissolve the crude product in dry ether and pass gaseous hydrochloric acid through the solution.

Purification

The crude this compound can be further purified using column chromatography.[4] While specific conditions for this compound are not detailed in the available literature, a general approach for purifying similar compounds would involve:

Purification Workflow:

Purification_Workflow start Crude this compound dissolve Dissolve in a minimum amount of solvent (e.g., Dichloromethane) start->dissolve column Column Chromatography (Silica Gel) dissolve->column elution Elute with a solvent system (e.g., Dichloromethane/Methanol gradient) column->elution fractions Collect Fractions elution->fractions tlc Monitor fractions by TLC fractions->tlc combine Combine pure fractions tlc->combine Identify pure fractions evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end

Figure 2: General Purification Workflow.

Characterization of this compound

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H and 13C NMR Chemical Shifts for Donepezil [5]

Donepezil 1H NMR (ppm) 13C NMR (ppm)
Aromatic Protons6.50 - 8.00104.0 - 155.0
Methoxy Protons3.64, 3.5655.8, 55.7
Benzyl CH24.1460.1
Piperidine & Indanone Protons1.08 - 3.3728.0 - 53.0, 205.0 (C=O)

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound. The molecular formula is C24H29NO4, with a molecular weight of 395.5 g/mol .[6]

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular FormulaC24H29NO4[6]
Molecular Weight395.5 g/mol [6]
[M+H]+396.2[7]
Key Fragment Ions (m/z)288.2, 91.1[7]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic N-O stretching vibration.

Table 3: Infrared Spectroscopy Data for this compound

Functional Group Wavenumber (cm-1) Reference
N-O Stretch955[3]
Chromatographic Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for its quantification in various matrices. Several HPLC methods have been developed for Donepezil and its impurities.[8]

Experimental Workflow for HPLC Analysis:

HPLC_Workflow start Sample Preparation hplc HPLC System start->hplc column C18 Reversed-Phase Column hplc->column mobile_phase Mobile Phase (e.g., Acetonitrile/Buffer) hplc->mobile_phase injection Inject Sample hplc->injection detection UV Detection (e.g., 268 nm) injection->detection data Data Acquisition and Analysis detection->data end Purity/Quantification Result data->end

Figure 3: HPLC Analysis Workflow.

Table 4: Exemplary HPLC Conditions for Analysis of Donepezil and its Metabolites [8]

Parameter Condition
Column X-Terra, RP8
Mobile Phase Acetonitrile 85% : 1% Acetic Acid 15%
Flow Rate 1 mL/min
Detection Photometric and Fluorimetric
Injection Volume 50 µL

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Table 5: Summary of Quantitative Data for this compound

Parameter Value Technique/Method Reference
Molecular Weight 395.5 g/mol Mass Spectrometry[6]
[M+H]+ 396.2 m/zLC-MS/MS[7]
Purity (of reference standard) ≥98%HPLC[6]
IR N-O Stretch 955 cm-1IR Spectroscopy[3]
HPLC Linearity Range 0.2 - 40 ng/mL (in plasma)LC-MS/MS[9]
HPLC Quantitation Limit 0.1 - 0.3 ng/mL (fluorescent)HPLC[8]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis via oxidation of Donepezil is a straightforward and accessible method for obtaining this important metabolite and impurity. Its characterization relies on a suite of standard analytical techniques, with HPLC and mass spectrometry being central to its identification, quantification, and purity assessment. The data and protocols compiled herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical quality control. Further research to fully elucidate the 1H and 13C NMR spectra and to develop and validate a specific, high-resolution purification protocol would be beneficial for the scientific community.

References

An In-Depth Technical Guide to the In Vitro Synthesis of Donepezil N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro synthesis of Donepezil N-oxide, a primary metabolite of the Alzheimer's disease drug, Donepezil. The document details both chemical and enzymatic synthesis routes, purification strategies, and analytical characterization methods. The information is intended to equip researchers and drug development professionals with the necessary knowledge to produce and analyze this key metabolite for further pharmacological and metabolic studies.

Introduction

Donepezil is an acetylcholinesterase inhibitor that is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6.[1][2] One of the main metabolic pathways is N-oxidation of the piperidine ring, leading to the formation of this compound.[1][2] This metabolite is pharmacologically active and its characterization is crucial for a complete understanding of Donepezil's metabolic profile and potential drug-drug interactions.[3] This guide outlines established methodologies for the controlled, in vitro synthesis of this compound for research purposes.

Chemical Synthesis of this compound

The chemical synthesis of this compound is typically achieved through the direct oxidation of the tertiary amine in the piperidine ring of the Donepezil molecule. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like formic acid.

Experimental Protocol: Oxidation using Hydrogen Peroxide and Formic Acid

This protocol is based on a described method for the N-oxidation of Donepezil.[4]

Materials:

  • Donepezil hydrochloride

  • Hydrogen peroxide (30% solution)

  • Formic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolve Donepezil hydrochloride in a suitable solvent such as dichloromethane.

  • Add formic acid to the solution, followed by the slow, dropwise addition of hydrogen peroxide at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, carefully quench the excess peroxide by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).

  • Collect the fractions containing the product and evaporate the solvent to yield purified this compound.

Data Presentation:

ParameterValueReference
Starting MaterialDonepezil HCl[4]
Oxidizing AgentsHydrogen Peroxide, Formic Acid[4]
Reaction TemperatureRoom Temperature[4]
ProductThis compound[4]

Logical Workflow for Chemical Synthesis

Chemical Synthesis of this compound Donepezil Donepezil Reaction N-Oxidation Reaction Donepezil->Reaction Oxidizing_Agent H2O2 / HCOOH or m-CPBA Oxidizing_Agent->Reaction Quenching Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Donepezil_N_oxide This compound Purification->Donepezil_N_oxide

Fig. 1: Chemical synthesis workflow.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound utilizes liver microsomes, which contain the necessary cytochrome P450 enzymes to catalyze the N-oxidation reaction. This method mimics the physiological metabolic process.

Experimental Protocol: Incubation with Human Liver Microsomes

This protocol is a generalized procedure for in vitro drug metabolism studies that can be adapted for the preparative synthesis of this compound.

Materials:

  • Donepezil

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (cold)

  • Centrifuge

Procedure:

  • Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the Donepezil stock solution to the pre-warmed incubation mixture.

  • Incubate the reaction at 37°C with gentle shaking for a specified period (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

  • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate the proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains Donepezil and its metabolites, including this compound.

  • The supernatant can then be concentrated and subjected to purification.

Data Presentation:

ParameterTypical Condition
Substrate Concentration1-50 µM
Microsomal Protein Conc.0.5-1.0 mg/mL
NADPH Concentration1 mM
Incubation Temperature37°C
Incubation Time30-120 minutes
Reaction TerminationCold Acetonitrile/Methanol

Signaling Pathway for Enzymatic Synthesis

Enzymatic Synthesis of this compound cluster_microsome Liver Microsome CYP3A4 CYP3A4 Donepezil_N_oxide_out This compound CYP3A4->Donepezil_N_oxide_out NADP NADP+ CYP3A4->NADP CYP2D6 CYP2D6 CYP2D6->Donepezil_N_oxide_out CYP2D6->NADP Donepezil_in Donepezil Donepezil_in->CYP3A4 Primary Donepezil_in->CYP2D6 Secondary NADPH NADPH NADPH->CYP3A4 NADPH->CYP2D6

Fig. 2: Enzymatic synthesis pathway.

Purification of this compound

Purification of this compound from both chemical and enzymatic reaction mixtures is essential to obtain a pure compound for subsequent analysis. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

General HPLC Purification Protocol:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a wavelength where Donepezil and its N-oxide show significant absorbance (e.g., around 268 nm or 315 nm) is used to monitor the elution of the compounds.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed, for example, by lyophilization or evaporation under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the definitive identification of this compound and for its quantification.

Data Presentation: LC-MS/MS Parameters

ParameterTypical Values
Chromatography
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Ammonium Acetate Buffer
Flow Rate0.2-0.5 mL/min
Injection Volume5-20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]+ of this compound
Product Ions (m/z)Specific fragment ions
Collision EnergyOptimized for fragmentation
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For quantitative analysis, a validated HPLC-UV method is essential.

Data Presentation: HPLC-UV Method Parameters

ParameterTypical Values
ColumnC18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of buffer and organic solvent
Flow Rate1.0 mL/min
Detection Wavelength268 nm or 315 nm
Column TemperatureAmbient or controlled (e.g., 30-40°C)
Injection Volume10-50 µL

Experimental Workflow for Analysis

Analytical Workflow for this compound Sample Synthesized This compound HPLC HPLC Separation Sample->HPLC UV_Detector UV Detection (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometry (Identification) HPLC->MS_Detector Data_Analysis Data Analysis and Characterization UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Fig. 3: Analytical characterization workflow.

Conclusion

This technical guide has provided detailed methodologies for the in vitro synthesis, purification, and analysis of this compound. Both chemical and enzymatic routes offer viable options for producing this important metabolite for research applications. The successful implementation of these protocols will enable further investigation into the pharmacology, toxicology, and drug interaction potential of Donepezil and its metabolites, contributing to a more comprehensive understanding of its clinical profile.

References

Pharmacological Profile of Donepezil N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a piperidine-based reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its therapeutic effect is primarily attributed to the potentiation of cholinergic neurotransmission in the brain.[1] The metabolism of donepezil is extensive, occurring primarily in the liver via cytochrome P450 enzymes, leading to several metabolites.[2][3] Among these is Donepezil N-oxide, an active metabolite formed through the N-oxidation of the piperidine ring.[2][4] While often considered a minor metabolite, its pharmacological activity warrants a detailed examination for a comprehensive understanding of donepezil's overall mechanism of action and potential for drug interactions. This technical guide provides a consolidated overview of the current knowledge on the pharmacological profile of this compound.

Metabolism and Synthesis

Donepezil undergoes hepatic metabolism involving O-dealkylation, hydroxylation, N-dealkylation, hydrolysis, and N-oxidation.[2][5] The N-oxidation of the piperidine nitrogen of donepezil results in the formation of this compound.[2][4] This metabolic pathway is one of the identified routes for donepezil's biotransformation in humans.[2]

Metabolic Pathway of Donepezil to this compound

The formation of this compound is a phase I metabolic reaction. While the specific P450 isoenzymes responsible for the N-oxidation of donepezil are not definitively identified in the available literature, the overall metabolism of donepezil is known to be mediated primarily by CYP2D6 and CYP3A4.[2]

Donepezil Donepezil N_Oxidation N-Oxidation (Hepatic CYP450 Enzymes) Donepezil->N_Oxidation Metabolism Donepezil_N_oxide This compound N_Oxidation->Donepezil_N_oxide

Figure 1: Metabolic conversion of Donepezil to this compound.
Experimental Synthesis

An in-vitro synthesis of this compound has been described, providing a method for obtaining the compound for research purposes.[4]

Experimental Protocol: In-vitro Synthesis of this compound [4]

  • Reaction Mixture: Donepezil HCl is reacted with hydrogen peroxide and formic acid.

  • Temperature: The reaction is carried out at room temperature.

  • Monitoring: The progress of the reaction can be followed by ultraviolet (UV) spectrophotometry at a maximum absorbance (λmax) of 268 nm at 37 °C.

  • Product: The reaction yields this compound, which has been characterized using spectroscopic techniques.[4]

Note: This protocol provides a general outline. For detailed experimental parameters, including reactant concentrations, reaction times, and purification methods, it is advisable to consult the primary literature.

Pharmacodynamics

The primary pharmacodynamic effect of this compound identified to date is its inhibition of cholinesterase.

Acetylcholinesterase Inhibition

This compound has been shown to be an active metabolite that inhibits cholinesterase activity.[6] In vitro studies have demonstrated its ability to inhibit cholinesterase in human erythrocytes in a concentration-dependent manner.[7]

Concentration (µM)Erythrocyte Cholinesterase Inhibition (%)
2045.54
1037.50
519.64
Table 1: In-vitro Inhibition of Human Erythrocyte Cholinesterase by this compound.

While these data confirm the inhibitory activity of this compound, specific IC50 or Ki values, which are crucial for a precise quantitative comparison with the parent drug, are not yet available in the published literature.

Experimental Protocol: Cholinesterase Activity Assay (Ellman's Method) [8]

A standard method for determining cholinesterase activity is the Ellman's assay, which can be adapted to assess the inhibitory potential of compounds like this compound.

  • Principle: The assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • DTNB solution

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound solution (this compound at various concentrations)

  • Procedure (General Outline): a. In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. b. Add the AChE enzyme solution to each well and incubate. c. Initiate the reaction by adding the ATCI substrate solution. d. Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. e. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). f. IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

cluster_assay Ellman's Assay Workflow AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (ATCI) ATCI->Thiocholine TNB TNB (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Spectrophotometer Measure Absorbance @ 412 nm TNB->Spectrophotometer quantified by Inhibitor This compound Inhibitor->AChE inhibits

Figure 2: Workflow of the Ellman's assay for AChE inhibition.

Pharmacokinetics

Detailed pharmacokinetic parameters specifically for this compound, such as its bioavailability, half-life, clearance, and volume of distribution, are not extensively documented in the available literature. However, some general information regarding the metabolites of donepezil can provide some insights.

It has been noted that the metabolites of donepezil have half-lives similar to the parent drug.[2] For donepezil, the elimination half-life is approximately 70 hours.[9] The primary route of elimination for donepezil and its metabolites is renal.[10]

One study has suggested that the metabolites of donepezil exhibit minimal brain permeability, with the parent drug being the primary species crossing the blood-brain barrier.[3] This is a critical factor in determining the central nervous system effects of this compound.

ParameterDonepezil (Parent Drug)This compound (Metabolite)
Bioavailability 100% (oral)[11]Data not available
Half-life (t½) ~70 hours[9]Suggested to be similar to parent drug[2]
Clearance (Cl/F) 0.13 L/hr/kg[9]Data not available
Volume of Distribution (Vd) 12 L/kg[9]Data not available
Protein Binding ~96%[12]Data not available
Blood-Brain Barrier Permeability Readily crosses[12]Suggested to be minimal[3]
Table 2: Pharmacokinetic Parameters of Donepezil and Known Information for this compound.

Signaling Pathway Interactions

The parent compound, donepezil, has been shown to interact with various signaling pathways beyond its primary action on acetylcholinesterase. These include effects on nicotinic and muscarinic acetylcholine receptors and modulation of the PI3K/Akt and MAPK signaling pathways.[1][11][13][14][15] However, there is currently no direct evidence from the reviewed literature to indicate whether this compound shares these pleiotropic effects. Further research is required to elucidate the potential interaction of this metabolite with these critical neuronal signaling cascades.

cluster_donepezil Donepezil Signaling cluster_dn_oxide This compound Signaling (Hypothetical) Donepezil Donepezil nAChR Nicotinic ACh Receptors Donepezil->nAChR modulates mAChR Muscarinic ACh Receptors Donepezil->mAChR modulates PI3K_Akt PI3K/Akt Pathway Donepezil->PI3K_Akt activates MAPK MAPK Pathway Donepezil->MAPK modulates Donepezil_N_oxide This compound nAChR_q Nicotinic ACh Receptors (?) Donepezil_N_oxide->nAChR_q unknown mAChR_q Muscarinic ACh Receptors (?) Donepezil_N_oxide->mAChR_q unknown PI3K_Akt_q PI3K/Akt Pathway (?) Donepezil_N_oxide->PI3K_Akt_q unknown MAPK_q MAPK Pathway (?) Donepezil_N_oxide->MAPK_q unknown

References

Donepezil N-oxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a piperidine-based reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its efficacy lies in its ability to increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission.[1] The metabolism of Donepezil is extensive, occurring primarily in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites.[1][2] Among these, Donepezil N-oxide is a notable, pharmacologically active metabolite formed through the N-oxidation pathway.[3] This technical guide provides an in-depth overview of this compound, focusing on its formation, quantification, and biological activity, with detailed experimental protocols and data presented for the scientific community.

Metabolic Pathway of Donepezil to this compound

Donepezil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 isoforms CYP3A4 and CYP2D6.[1][2] The metabolic transformations include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation.[1] N-oxidation of the piperidine ring nitrogen of Donepezil results in the formation of this compound.[4]

Donepezil_Metabolism Donepezil Donepezil N_Oxidation N-Oxidation Donepezil->N_Oxidation Other_Metabolites Other Metabolites (O-desmethyl, hydroxylated, etc.) Donepezil->Other_Metabolites Other Pathways Donepezil_N_oxide This compound N_Oxidation->Donepezil_N_oxide CYP_enzymes CYP3A4, CYP2D6 CYP_enzymes->N_Oxidation CYP_enzymes->Other_Metabolites

Figure 1: Metabolic Pathway of Donepezil to this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the plasma concentrations of Donepezil and its metabolites, as well as the in vitro biological activity of this compound.

Compound Plasma Concentration Range (ng/mL) in Alzheimer's Disease Patients
Donepezil10 - 106[3]
5-O-desmethyl-donepezil0.07 - 2.8[3]
6-O-desmethyl-donepezil1.2 - 36[3]
This compound 0.5 - 45.4 [3]
Table 1: Plasma concentrations of Donepezil and its metabolites in patients undergoing treatment.
Compound Concentration (µM) % Inhibition of Erythrocyte Cholinesterase
This compound 519.64[5]
1037.50[5]
2045.54[5][6]
Table 2: In vitro cholinesterase inhibitory activity of this compound.

Experimental Protocols

In Vitro Metabolism of Donepezil in Human Liver Microsomes

This protocol outlines the general procedure for studying the formation of this compound from Donepezil using human liver microsomes.

Materials:

  • Donepezil hydrochloride

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water, HPLC grade

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Donepezil in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (typically 0.2-1.0 mg/mL protein concentration) and potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the Donepezil substrate (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-incubated microsome mixture.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the sample for the presence of this compound using a validated LC-MS/MS method.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes Pre_incubation Pre-incubate HLM and Buffer at 37°C Prep_HLM->Pre_incubation Prep_Donepezil Prepare Donepezil Stock Solution Reaction_start Add Donepezil and NADPH System Prep_Donepezil->Reaction_start Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Reaction_start Pre_incubation->Reaction_start Incubate Incubate at 37°C Reaction_start->Incubate Terminate Terminate Reaction with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Analyze Analyze by LC-MS/MS Extract->Analyze

Figure 2: Experimental Workflow for In Vitro Metabolism of Donepezil.
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices.

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard.

  • Add a suitable extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and ethyl acetate).

  • Vortex the mixture vigorously.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

Cholinesterase Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the different concentrations of this compound to the respective wells.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the acetylthiocholine iodide substrate to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

AChE_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_data_analysis Data Analysis Prepare_Reagents Prepare Reagents: AChE, DTNB, Substrate, This compound dilutions Plate_Loading Load AChE, DTNB, and This compound into 96-well plate Prepare_Reagents->Plate_Loading Pre_incubation Pre-incubate at 37°C Plate_Loading->Pre_incubation Add_Substrate Initiate reaction with Acetylthiocholine Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 3: Experimental Workflow for Cholinesterase Inhibition Assay.

Signaling Pathways Modulated by Donepezil

Beyond its primary role as an acetylcholinesterase inhibitor, Donepezil has been shown to modulate several intracellular signaling pathways, which may contribute to its neuroprotective effects. The direct effects of this compound on these pathways are less characterized, but it is plausible that as an active metabolite, it may share some of these activities.

PI3K/Akt Signaling Pathway

Donepezil has been demonstrated to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7][8][9] This pathway is crucial for promoting cell survival and neuroprotection. Activation of this pathway by Donepezil can lead to the inhibition of apoptosis and a reduction in oxidative stress in neuronal cells.[9]

PI3K_Akt_Pathway Donepezil Donepezil PI3K PI3K Donepezil->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Figure 4: Donepezil's Modulation of the PI3K/Akt Signaling Pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another signaling cascade influenced by Donepezil.[10][11] This pathway is involved in cell proliferation, differentiation, and survival. Donepezil's interaction with this pathway may contribute to its neurotrophic and anti-inflammatory effects.[10]

MAPK_ERK_Pathway Donepezil Donepezil MAPK_ERK MAPK/ERK Pathway Donepezil->MAPK_ERK Modulates Neuroinflammation Neuroinflammation MAPK_ERK->Neuroinflammation Reduces Neuronal_Survival Neuronal Survival MAPK_ERK->Neuronal_Survival Promotes

Figure 5: Donepezil's Influence on the MAPK/ERK Signaling Pathway.
Neuroinflammatory Signaling

Donepezil has been shown to exert anti-inflammatory effects by modulating signaling pathways in microglia, the resident immune cells of the central nervous system.[12] It can attenuate the production of pro-inflammatory mediators by inhibiting the canonical NF-κB signaling pathway.[12] This action is independent of its cholinesterase inhibitory activity and may contribute to its overall therapeutic benefit in Alzheimer's disease.

Neuroinflammatory_Signaling Donepezil Donepezil Microglia_Activation Microglia Activation Donepezil->Microglia_Activation Inhibits NF_kB NF-κB Pathway Microglia_Activation->NF_kB Activates Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) NF_kB->Proinflammatory_Mediators Induces Production

Figure 6: Donepezil's Modulation of Neuroinflammatory Signaling.

Conclusion

This compound is a significant and pharmacologically active metabolite of Donepezil. Its formation via N-oxidation is a key metabolic pathway. The quantitative data on its plasma concentrations and cholinesterase inhibitory activity underscore its potential contribution to the overall therapeutic effect of Donepezil. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating the metabolism and activity of Donepezil and its metabolites. Furthermore, the emerging understanding of Donepezil's influence on various signaling pathways opens new avenues for research into its neuroprotective and disease-modifying potential, where the role of this compound warrants further investigation. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the field of drug development and neuropharmacology.

References

An In-depth Technical Guide to the Discovery and Identification of Donepezil N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and characterization of Donepezil N-oxide, a significant metabolite of the acetylcholinesterase inhibitor, Donepezil. The document details the metabolic pathways leading to its formation, analytical methodologies for its detection and quantification, and its pharmacological activity. Experimental protocols and quantitative data are presented to support researchers in the field of drug metabolism and neuropharmacology.

Discovery and Metabolic Identification

Donepezil undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[1] One of the key metabolic pathways is N-oxidation, which leads to the formation of this compound (also referred to as M6 in some literature).[1][2] This biotransformation occurs at the nitrogen atom of the piperidine ring.

The identification of this compound as a metabolite has been confirmed through in vitro studies using human, rat, and mouse liver microsomes.[3] In these experiments, the formation of various metabolites, including the N-oxide, was observed following incubation of Donepezil with liver microsomal preparations in the presence of NADPH.[3] Further in vivo studies in healthy volunteers administered with radiolabeled 14C-donepezil have also identified this compound as one of the metabolites present in plasma and excreted.[2]

Metabolic Pathway of Donepezil to this compound

The formation of this compound is a Phase I metabolic reaction. The primary enzyme systems responsible for this transformation are the cytochrome P450 enzymes located in the liver.

Metabolic Pathway of Donepezil to this compound Donepezil Donepezil Donepezil_N_oxide This compound Donepezil->Donepezil_N_oxide N-oxidation CYP450 CYP3A4, CYP2D6 (Liver Microsomes) CYP450->Donepezil_N_oxide

Figure 1: Metabolic conversion of Donepezil to this compound.

Quantitative Data

This compound is a pharmacologically active metabolite, exhibiting inhibitory activity against acetylcholinesterase (AChE).[4] The following tables summarize the available quantitative data for this compound in comparison to its parent drug, Donepezil.

Cholinesterase Inhibitory Activity
CompoundEnzymeSourceParameterValueReference
Donepezil Acetylcholinesterase (AChE)Rat BrainIC506.7 nM[5]
Butyrylcholinesterase (BuChE)Rat PlasmaIC507,300 nM[5]
This compound Cholinesterase (ChE)Human Erythrocytes% Inhibition @ 20 µM45.5%
Pharmacokinetic Parameters of Donepezil (Parent Drug)

Specific pharmacokinetic parameters for this compound are not extensively reported in the literature. The following table provides the pharmacokinetic parameters for the parent drug, Donepezil, in humans.

ParameterValueUnitReference
Bioavailability~100%[6]
Tmax3 - 4hours[6]
Cmax (5 mg dose)8.34ng/mL[6]
AUC (5 mg dose)221.90 - 225.36ng.hr/mL[6]
Volume of Distribution (Vd)12 - 16L/kg[6]
Plasma Protein Binding~96%[6]
Clearance0.13 - 0.19L/hr/kg[6]
Half-life (t1/2)~70hours[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and characterization of this compound.

In Vitro Synthesis of this compound

Objective: To chemically synthesize this compound for use as a reference standard.

Method: Based on the procedure described by Atto et al. (2011).[4]

Materials:

  • Donepezil HCl

  • Hydrogen Peroxide (H2O2)

  • Formic Acid

  • Ethanol

  • Spectrophotometer

Procedure:

  • A solution of Donepezil HCl is prepared in a suitable solvent.

  • Hydrogen peroxide and formic acid are added to the solution at room temperature.

  • The reaction mixture is stirred, and the progress of the N-oxidation reaction is monitored using a UV spectrophotometer at a wavelength of 268 nm at 37°C.[4]

  • The reaction is followed until completion, which is indicated by the appearance of a new wavelength or stabilization of the absorbance reading.

  • The resulting this compound can be further purified using chromatographic techniques if necessary.

In Vitro Metabolism of Donepezil in Liver Microsomes

Objective: To identify the metabolites of Donepezil, including this compound, formed by liver enzymes.

Method: Adapted from Kim et al. (2021).[3]

Materials:

  • Donepezil

  • Human, rat, or mouse liver microsomes (1 mg/mL)

  • β-NADPH (20 mM stock solution)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethylsulfoxide (DMSO)

  • Methanol (cold)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Donepezil in DMSO.

  • In a microcentrifuge tube, combine 50 µM Donepezil and 1 mg/mL of microsomal proteins in 400 µL of 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding β-NADPH to a final concentration of 1.0 mM.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Terminate the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to pellet the proteins.

  • Analyze the supernatant for the presence of metabolites using LC-MS/MS.

Workflow for In Vitro Microsomal Metabolism of Donepezil cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis A Combine Donepezil, Liver Microsomes, and Buffer B Pre-incubate at 37°C for 5 min A->B C Add NADPH to initiate reaction B->C D Incubate at 37°C for 1 hour C->D E Terminate reaction with cold Methanol D->E F Centrifuge to pellet proteins E->F G Collect supernatant F->G H LC-MS/MS Analysis of Supernatant G->H I Metabolite Identification (including this compound) H->I

Figure 2: Experimental workflow for the in vitro metabolism of Donepezil.
Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in human plasma samples.

Method: Based on the method described by Mano et al. (2016).[8]

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal standard (e.g., an analog of Donepezil)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol

  • Water

  • Nitrogen gas evaporator

  • LC-MS/MS system with a C18 column (e.g., Cadenza CD-C18)

  • Mobile phase: Acetonitrile and an aqueous buffer (e.g., ammonium formate)

Procedure:

  • Sample Preparation (SPE):

    • Pre-condition the SPE cartridge with methanol followed by water.

    • To 100 µL of human plasma, add 10 µL of the internal standard solution.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water and a low percentage of methanol in water.

    • Elute the analytes (Donepezil and its metabolites) with methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient elution of acetonitrile and an aqueous buffer.

    • Detect the analytes using electrospray ionization in positive mode with multiple reaction monitoring (MRM).

    • The MRM transitions for this compound would be specific to its precursor and product ions.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of this compound on cholinesterase.

Method: A generalized protocol based on the Ellman's method.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, the test compound (this compound at various concentrations), and the cholinesterase enzyme solution.

  • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by the uninhibited enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • The rate of color change is proportional to the enzyme activity.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

Signaling Pathways

While the primary mechanism of action of Donepezil and its active metabolites is the inhibition of acetylcholinesterase, research on Donepezil suggests potential effects on other neuronal signaling pathways that may contribute to its therapeutic and neuroprotective effects.[3] It is plausible that this compound, as a pharmacologically active metabolite, may share some of these effects, although direct studies on the N-oxide are limited.

The neuroprotective effects of Donepezil have been linked to the activation of the PI3K-Akt pathway and the modulation of nicotinic acetylcholine receptors (nAChRs). These pathways are crucial for cell survival and plasticity. Donepezil has also been shown to protect against glutamate-induced neurotoxicity, an effect that involves nAChR-PI3K-Akt and MAPK signaling pathways.

Potential Signaling Pathways Influenced by Donepezil Donepezil Donepezil nAChR Nicotinic Acetylcholine Receptors (nAChRs) Donepezil->nAChR Activates Glutamate_Toxicity Glutamate-induced Neurotoxicity Donepezil->Glutamate_Toxicity Inhibits PI3K_Akt PI3K-Akt Pathway nAChR->PI3K_Akt Activates MAPK MAPK Pathway nAChR->MAPK Activates Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) PI3K_Akt->Neuroprotection PI3K_Akt->Glutamate_Toxicity Inhibits MAPK->Neuroprotection MAPK->Glutamate_Toxicity Inhibits

Figure 3: Simplified diagram of signaling pathways potentially modulated by Donepezil.

Further research is warranted to specifically elucidate the effects of this compound on these and other neuronal signaling cascades to fully understand its contribution to the overall pharmacological profile of Donepezil.

Conclusion

This compound is a key, pharmacologically active metabolite of Donepezil, formed through hepatic N-oxidation. Its discovery and identification have been crucial for a comprehensive understanding of Donepezil's metabolism and disposition. Standardized protocols for its synthesis and quantification are essential for further pharmacological and toxicological evaluation. The data presented in this guide, along with the detailed experimental methodologies, provide a solid foundation for researchers and professionals in the field of drug development and neuropharmacology to advance the study of Donepezil and its metabolites. Future investigations should focus on elucidating the specific pharmacokinetic profile of this compound and its precise role in the neuroprotective signaling pathways influenced by its parent compound.

References

The Role of Cytochrome P450 Enzymes in Donepezil N-oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its efficacy is influenced by its pharmacokinetic profile, which is largely determined by hepatic metabolism. A key metabolic pathway for donepezil is N-oxidation, leading to the formation of the donepezil N-oxide metabolite (M6). This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved in donepezil N-oxidation and their kinetic parameters is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring optimal therapeutic outcomes. This technical guide provides an in-depth overview of the role of CYP enzymes in donepezil N-oxidation, summarizing available data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.

Donepezil Metabolism Overview

Donepezil undergoes extensive hepatic metabolism through several pathways, including O-demethylation, hydroxylation, N-debenzylation, and N-oxidation[1][2][3]. The major CYP enzymes responsible for the overall metabolism of donepezil are CYP3A4 and CYP2D6, with minor contributions from CYP1A2[4]. The formation of this compound (M6) is a significant pathway in the biotransformation of donepezil[4].

dot

Donepezil Donepezil N_Oxidation N-Oxidation Donepezil->N_Oxidation Donepezil_N_oxide This compound (M6) N_Oxidation->Donepezil_N_oxide CYP3A4 CYP3A4 CYP3A4->N_Oxidation Major CYP2D6 CYP2D6 CYP2D6->N_Oxidation Minor

Caption: Metabolic Pathway of Donepezil N-oxidation.

Role of Specific CYP Enzymes in Donepezil N-oxidation

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for donepezil N-oxidation. CYP2D6 also contributes to this metabolic pathway, albeit to a lesser extent.

Quantitative Data on Enzyme Kinetics

While the involvement of CYP3A4 and CYP2D6 in donepezil N-oxidation is established, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound by individual human CYP isoforms are not extensively reported in the publicly available scientific literature. The following tables summarize the available qualitative and quantitative information regarding the role of these enzymes in overall donepezil metabolism, which provides context for their involvement in N-oxidation.

Table 1: CYP Enzymes Involved in Overall Donepezil Metabolism

CYP IsoformRole in Overall MetabolismPrimary Metabolic Pathways CatalyzedReference
CYP3A4 MajorN-debenzylation, O-demethylation, N-oxidation[2]
CYP2D6 MajorO-demethylation, N-oxidation[2]
CYP1A2 MinorNot specified[4]

Table 2: Kinetic Parameters for this compound Formation

CYP IsoformKm (μM)Vmax (pmol/min/pmol CYP)Reference
CYP3A4 Not ReportedNot Reported-
CYP2D6 Not ReportedNot Reported-
Human Liver Microsomes Not ReportedNot Reported-

Note: Specific kinetic constants (Km and Vmax) for donepezil N-oxidation by individual CYP isoforms or in human liver microsomes are not available in the reviewed literature. The table is presented to highlight this data gap.

Experimental Protocols

To investigate the kinetics of donepezil N-oxidation, a series of in vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes can be performed.

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Donepezil N-oxidation in Human Liver Microsomes

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the formation of this compound in pooled human liver microsomes.

Materials:

  • Donepezil hydrochloride

  • This compound (as a reference standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the incubation mixture)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of donepezil in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of working solutions of donepezil by diluting the stock solution with the incubation buffer to achieve a range of final concentrations (e.g., 0.5 - 200 µM).

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the HLM suspension in potassium phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension, donepezil working solutions, and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add the HLM suspension (final protein concentration typically 0.2-0.5 mg/mL), followed by the donepezil working solution.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.

    • Prepare a calibration curve using the this compound reference standard.

  • Data Analysis:

    • Calculate the rate of formation of this compound (pmol/min/mg protein) for each substrate concentration.

    • Plot the reaction velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

dot

cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Prep_Donepezil Prepare Donepezil Solutions Preincubation Pre-incubate HLM + Donepezil Prep_Donepezil->Preincubation Prep_HLM Prepare HLM Suspension Prep_HLM->Preincubation Prep_NADPH Prepare NADPH System Reaction_Start Initiate with NADPH Prep_NADPH->Reaction_Start Preincubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Reaction_Stop Terminate with ACN + IS Incubate->Reaction_Stop Centrifuge Centrifuge to Pellet Protein Reaction_Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Quantification Supernatant->LCMS Data_Analysis Michaelis-Menten Kinetics LCMS->Data_Analysis

Caption: Experimental Workflow for Determining Donepezil N-oxidation Kinetics.

Protocol 2: Identification of CYP Isoforms Involved in Donepezil N-oxidation using Recombinant Human CYP Enzymes

Objective: To determine the relative contribution of specific CYP isoforms (e.g., CYP3A4, CYP2D6) to the N-oxidation of donepezil.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) co-expressed with NADPH-cytochrome P450 reductase

  • Control microsomes (without CYP expression)

  • All other materials as listed in Protocol 1

Procedure:

  • Incubation:

    • Follow the incubation procedure described in Protocol 1, but replace the HLMs with individual recombinant CYP enzymes (at a specific concentration, e.g., 10-50 pmol/mL).

    • Use a single, fixed concentration of donepezil (ideally near the Km value if known, otherwise a concentration that yields a detectable metabolite level, e.g., 50 µM).

    • Include a control incubation with control microsomes to assess non-enzymatic degradation.

  • Sample Processing and LC-MS/MS Analysis:

    • Follow the procedures described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of this compound formation for each recombinant CYP isoform.

    • Compare the rates of formation across the different CYP isoforms to determine which enzymes are capable of catalyzing the reaction and their relative activities.

Conclusion

The N-oxidation of donepezil is a significant metabolic pathway primarily catalyzed by CYP3A4, with a minor contribution from CYP2D6. While the qualitative roles of these enzymes are understood, a notable gap exists in the public domain regarding the specific kinetic parameters (Km and Vmax) for this reaction. The experimental protocols detailed in this guide provide a framework for researchers to investigate these kinetics, which would be invaluable for refining physiologically based pharmacokinetic (PBPK) models for donepezil and for better predicting its drug-drug interaction potential. Further research to quantify the kinetics of donepezil N-oxidation is warranted to enhance our understanding of its metabolism and to optimize its clinical use.

References

Spontaneous Rearrangement of Donepezil N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes metabolism to various derivatives, including Donepezil N-oxide. This N-oxide is characterized by its instability, leading to a spontaneous rearrangement. This technical guide provides a comprehensive overview of the synthesis, kinetics, and the proposed mechanism of this spontaneous rearrangement. Quantitative data from existing literature is tabulated for clarity, and detailed experimental protocols are provided. The proposed rearrangement pathway, analogous to a Polonovski-type reaction, is visualized through a chemical reaction diagram.

Introduction

Donepezil is a piperidine-based, reversible inhibitor of acetylcholinesterase.[1] In vivo, it is metabolized through cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, leading to several metabolites, including the pharmacologically active this compound.[2] The N-oxidation occurs on the nitrogen atom of the piperidine ring.[3] This metabolite is unstable and undergoes a "series of rearrangements."[3][4] Understanding the degradation pathway of Donepezil and its metabolites is crucial for drug stability, impurity profiling, and ensuring therapeutic efficacy and safety. This guide focuses on the spontaneous rearrangement of this compound, a process of significant interest in pharmaceutical sciences.

Synthesis of this compound

This compound can be synthesized in vitro from Donepezil hydrochloride. The most commonly cited method involves the oxidation of the piperidine nitrogen.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

  • Reaction Setup: Dissolve 1 gram of Donepezil hydrochloride in 25 mL of formic acid.

  • Oxidation: To this solution, add 8.5 mL of hydrogen peroxide (H₂O₂) dropwise while stirring. Continue stirring at room temperature for 24 hours.

  • Neutralization: Carefully neutralize the excess formic acid with anhydrous sodium carbonate, ensuring the reaction mixture is cooled during this exothermic process.

  • Extraction: Extract the resulting paste with three 50 mL portions of dry chloroform.

  • Solvent Removal: Combine the chloroform extracts and evaporate the solvent under vacuum.

  • Salt Formation: Dissolve the resulting this compound in dry ether and bubble hydrogen chloride gas (generated from the reaction of sodium chloride and sulfuric acid) through the solution for 30 minutes.

  • Isolation: A white precipitate of this compound hydrochloride will form. Evaporate the ethereal layer and store the product in a dry, closed container in a refrigerator.[3]

Spontaneous Rearrangement of this compound

This compound is known to be unstable and undergoes spontaneous rearrangement, particularly under thermal stress.[3] This rearrangement has been observed to follow first-order kinetics.[3][5]

Kinetic Data

A kinetic study of the thermal rearrangement of this compound in dry ethanol at 37 °C was conducted by monitoring the change in absorbance using a UV spectrophotometer at a λmax of 268 nm.[3] The results of this study are summarized in the table below.

ParameterValueConditionsReference
Reaction OrderFirst-Order37 °C in dry ethanol[3][4]
Wavelength for Monitoringλmax = 268 nmUV Spectrophotometry[3][5]
Experimental Protocol: Kinetic Measurement of Rearrangement

The following protocol was used to determine the kinetics of the rearrangement:

  • Stock Solution Preparation: Prepare a stock solution by dissolving approximately 0.01g of this compound in 10 mL of dry ethanol.

  • Incubation: Maintain the stock solution in a constant temperature water bath at 37 °C.

  • Monitoring: Monitor the reaction by measuring the UV absorbance at 268 nm at different time intervals until the reaction is 70-95% complete.

  • Data Analysis: The rate constant (k) for the rearrangement can be obtained by plotting the natural logarithm of the concentration of this compound versus time.[3]

Proposed Mechanism of Rearrangement and Products

The spontaneous rearrangement of this compound is proposed to proceed through a mechanism analogous to the Polonovski reaction . The Polonovski reaction involves the reaction of a tertiary amine N-oxide with an activating agent, such as an acid anhydride, to form an iminium ion intermediate.[6] In the case of this compound synthesized using formic acid, a formate ester of the N-oxide can form in situ, which then initiates the rearrangement.

The reaction is believed to proceed as follows:

  • Activation: The N-oxide is activated, potentially by residual acid or upon heating, leading to a reactive intermediate.

  • Iminium Ion Formation: This intermediate undergoes elimination to form an iminium ion.

  • Fragmentation: The iminium ion is unstable and fragments, leading to the observed products.

One of the identified rearrangement products is benzaldehyde .[3] This suggests a cleavage of the N-benzyl bond. The other major product would be a piperidine-containing fragment.

Proposed Rearrangement Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Donepezil_N_oxide This compound Iminium_ion Iminium Ion Intermediate Donepezil_N_oxide->Iminium_ion Rearrangement (Polonovski-type) Benzaldehyde Benzaldehyde Iminium_ion->Benzaldehyde Fragmentation Piperidine_fragment Piperidine Fragment Iminium_ion->Piperidine_fragment Fragmentation

Caption: Proposed pathway for the spontaneous rearrangement of this compound.

Characterization of this compound and its Rearrangement

Spectroscopic methods are essential for the characterization of this compound and for monitoring its rearrangement.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data for this compound hydrochloride.

Spectroscopic MethodKey DataReference
Melting Point166 °C (decomposed)[3]
UV (in ethanol)λmax = 268 nm[3]
Infrared (KBr)3019 cm⁻¹ (aromatic C-H), 1717 cm⁻¹ (C=O), 1591 cm⁻¹ (aromatic C=C), 1314 cm⁻¹ (C-N), 942 cm⁻¹ (N-O)[3]
Experimental Workflow for Analysis

G cluster_synthesis Synthesis cluster_rearrangement Rearrangement Study cluster_analysis Product Analysis Start Donepezil HCl Reaction Oxidation with H₂O₂ / Formic Acid Start->Reaction Workup Neutralization, Extraction, and Salt Formation Reaction->Workup Product This compound HCl Workup->Product Thermal_Stress Incubation at 37°C in Ethanol Product->Thermal_Stress Kinetic_Monitoring UV Spectrophotometry (λ=268 nm) Thermal_Stress->Kinetic_Monitoring Crude_Mixture Rearrangement Product Mixture Thermal_Stress->Crude_Mixture Separation Chromatography (e.g., HPLC, TLC) Crude_Mixture->Separation Identification Spectroscopic Analysis (MS, NMR) Separation->Identification Identified_Products Benzaldehyde and other fragments Identification->Identified_Products

References

Unraveling the Molecular Architecture of Donepezil N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of Donepezil N-oxide, a primary metabolite of the Alzheimer's disease drug Donepezil, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a meticulous overview of the analytical techniques and experimental protocols instrumental in deciphering the molecule's precise chemical structure.

This compound is a significant metabolite formed in the human body following the administration of Donepezil. A thorough understanding of its structure is paramount for comprehending the drug's metabolic fate, pharmacokinetic profile, and for the identification of potential impurities in pharmaceutical formulations. This guide synthesizes data from various analytical methodologies to present a holistic view of the this compound structure.

Spectroscopic and Spectrometric Data Analysis

The structural confirmation of this compound (C₂₄H₂₉NO₄, CAS No. 120013-84-5) has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the definitive structure elucidation of this compound. The formation of the N-oxide on the piperidine ring of Donepezil induces notable changes in the chemical shifts of neighboring protons and carbons.

A study on the in-vitro synthesis and characterization of this compound revealed significant downfield shifts in the ¹H NMR spectrum for the protons of the piperidine moiety.[1] This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide group.

The ¹³C NMR spectral data further corroborates the N-oxidation. The table below summarizes the change in chemical shift (Δδ) for key carbon atoms in the piperidine ring upon oxidation, as reported in the literature.[1]

Carbon AtomΔδ (ppm) (this compound vs. Donepezil)
Cα (axial)-
Cβ (equatorial)-

Detailed, fully assigned ¹H and ¹³C NMR data with specific chemical shifts, multiplicities, and coupling constants, while referenced in literature, are often proprietary to the manufacturers of reference standards.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The nominal mass of this compound is 395.5 g/mol , consistent with the addition of an oxygen atom to the Donepezil molecule (molecular weight 379.5 g/mol ).

High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) is particularly informative for localizing the site of oxidation. Characteristic fragment ions for this compound have been identified at m/z 91.1, 151.1, 243.1, and 288.2. The ion at m/z 91.1 corresponds to the benzyl fragment, a common feature in the mass spectra of Donepezil and its derivatives. The other fragments arise from cleavages within the piperidine and indanone moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides evidence for the presence of the N-oxide functional group. A characteristic N-O stretching band for this compound has been observed at 955 cm⁻¹.[1] This absorption is absent in the IR spectrum of the parent Donepezil molecule.

Experimental Protocols

The successful elucidation of the this compound structure relies on the meticulous application of standardized experimental protocols.

Synthesis of this compound (In Vitro)

An established laboratory-scale synthesis involves the direct oxidation of Donepezil hydrochloride.[1]

Materials:

  • Donepezil Hydrochloride

  • Hydrogen Peroxide (H₂O₂)

  • Formic Acid (HCOOH)

  • Solvents for extraction and purification (e.g., dichloromethane, methanol)

Procedure:

  • Donepezil hydrochloride is dissolved in a suitable solvent.

  • A mixture of hydrogen peroxide and formic acid is added to the solution.

  • The reaction is stirred at room temperature for a specified period.

  • The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.

NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • The purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard (e.g., Tetramethylsilane - TMS) may be added for chemical shift calibration.

Data Acquisition:

  • Standard ¹H and ¹³C NMR spectra are acquired.

  • Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

Sample Introduction:

  • The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for online separation.

Data Acquisition:

  • Full scan mass spectra are acquired to determine the molecular ion peak.

  • Tandem mass spectrometry (MS/MS) experiments are performed by selecting the molecular ion of this compound as the precursor ion and inducing fragmentation to generate a characteristic product ion spectrum.

Visualizing the Molecular Landscape

To better illustrate the relationships and processes involved in the study of this compound, the following diagrams have been generated.

Donepezil Donepezil N_Oxidation N-Oxidation (CYP3A4, CYP2D6) Donepezil->N_Oxidation Metabolism Donepezil_N_oxide This compound N_Oxidation->Donepezil_N_oxide

Metabolic pathway to this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis In Vitro Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir structure Final Structure of This compound nmr->structure ms->structure ir->structure

Experimental workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a critical component of Donepezil's overall drug profile. Through the synergistic application of NMR, MS, and IR spectroscopy, a definitive molecular structure has been established. This technical guide provides researchers and drug development professionals with a foundational understanding of the analytical methodologies and key data points that underpin our knowledge of this important metabolite. The continued availability of well-characterized reference standards will be essential for ongoing research and quality control in the pharmaceutical industry.

References

Biological Activity of Donepezil N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] Its therapeutic action is primarily attributed to the enhancement of cholinergic neurotransmission in the brain.[1] Upon administration, donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of several metabolites.[3] Among these is Donepezil N-oxide, a distinct but minor metabolite formed through the N-oxidation of the piperidine ring.[4] While often overshadowed by the parent compound, this compound is pharmacologically active and contributes to the overall therapeutic and toxicological profile of donepezil.[4][5] This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its metabolic pathway.

Quantitative Analysis of Cholinesterase Inhibition

This compound has been demonstrated to be an active inhibitor of cholinesterases. The following tables summarize the available quantitative data on its inhibitory activity, alongside comparative data for the parent drug, donepezil.

CompoundEnzyme SourceConcentration (µM)% InhibitionReference
This compound Erythrocyte Cholinesterase2045.54[4]
1037.50[4]
519.64[4]
Plasma CholinesteraseNot SpecifiedActive[4]
CompoundEnzymeIC50 (nM)Reference
Donepezil AChE6.7[6][7]
BuChE7138[3]

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Electrometric Method)

This protocol describes a method for determining the cholinesterase inhibitory activity of this compound based on the electrometric measurement of pH changes resulting from the enzymatic hydrolysis of acetylcholine.

Materials:

  • This compound

  • Acetylcholine iodide (substrate)

  • Phosphate buffer (pH 8.0)

  • Distilled water

  • pH meter

  • 1.5 mL microcentrifuge tubes

  • Water bath (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • In a 1.5 mL microcentrifuge tube, mix the appropriate volume of the this compound stock solution to achieve the desired final concentrations (e.g., 5, 10, 20 µM).

  • Add a known amount of erythrocyte or plasma cholinesterase to the tube.

  • Incubate the mixture at 37°C for a defined period.

  • Initiate the enzymatic reaction by adding a solution of acetylcholine iodide.

  • Measure the initial pH of the reaction mixture.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Measure the final pH of the reaction mixture.

  • The change in pH (ΔpH) is proportional to the cholinesterase activity.

  • Calculate the percentage of inhibition by comparing the ΔpH in the presence of this compound to the ΔpH of a control reaction without the inhibitor.

Quantification of this compound in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma samples.

Materials:

  • Plasma samples

  • This compound standard

  • Internal standard (e.g., disopyramide)

  • n-hexane, dichloromethane, ethyl acetate (for extraction)

  • Acetonitrile, acetic acid (for mobile phase)

  • HPLC system with a C18 reversed-phase column

  • Photometric and fluorimetric detectors

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard.

    • Alkalinize the sample.

    • Extract the analytes using a solvent mixture of n-hexane, dichloromethane, and ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., X-Terra, RP8)

    • Mobile Phase: Acetonitrile and 1% acetic acid in water (e.g., 85:15 v/v)

    • Flow Rate: 1 mL/min

    • Injection Volume: 50 µL

  • Detection:

    • Use photometric and fluorimetric detectors in tandem. This compound is a fluorescent compound.

  • Quantification:

    • Generate a calibration curve using known concentrations of the this compound standard.

    • Determine the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for donepezil and its active metabolites, including this compound, is the inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission.

cluster_0 Cholinergic Synapse Donepezil_N_oxide This compound AChE Acetylcholinesterase (AChE) Donepezil_N_oxide->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by ACh_Receptor Cholinergic Receptor ACh->ACh_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Cholinergic_Neuron Presynaptic Neuron Cholinergic_Neuron->ACh Release

Caption: Cholinergic synapse showing the inhibitory action of this compound on AChE.

While the primary activity of this compound is understood to be cholinesterase inhibition, the parent compound, donepezil, has been shown to possess non-cholinergic activities. These include agonism at the sigma-1 receptor and activation of neuronal nitric oxide synthase.[8][9] Further research is required to determine if this compound shares these non-cholinergic properties.

Donepezil Donepezil Metabolism Metabolism (CYP3A4, CYP2D6) Donepezil->Metabolism Donepezil_N_oxide This compound Metabolism->Donepezil_N_oxide Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

Caption: Metabolic pathway of donepezil to this compound.

Conclusion

This compound is a pharmacologically active metabolite of donepezil that contributes to its overall mechanism of action through the inhibition of cholinesterases. The quantitative data presented in this guide highlight its activity, and the detailed experimental protocols provide a framework for its further investigation. While the primary cholinergic activity is established, the potential for non-cholinergic activities, similar to the parent compound, remains an important area for future research. A comprehensive understanding of the biological profile of this compound is crucial for a complete picture of the pharmacology of donepezil and for the development of future therapeutics for neurodegenerative diseases.

References

Methodological & Application

Application Note: Development of a Robust Analytical Method for Donepezil N-oxide Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and validated analytical method for the quantification of Donepezil N-oxide, a significant metabolite of the Alzheimer's disease therapeutic, Donepezil. The described protocol utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection in human plasma. This document provides detailed experimental procedures, data presentation, and visual workflows to aid in the implementation of this method for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active, reversible inhibitor of acetylcholinesterase (AChE). Its metabolism in the liver is extensive, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to several metabolites.[1][2][3] One of the major metabolites is this compound (M6), which is formed through the N-oxidation pathway.[2][4] Notably, this compound is pharmacologically active, contributing to the overall therapeutic effect and making its quantification in biological matrices crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of Donepezil.[5][6]

This application note presents a validated LC-MS/MS method for the accurate and precise measurement of this compound in human plasma. The method employs a straightforward sample preparation technique and offers high sensitivity and selectivity, making it suitable for high-throughput analysis in a research or clinical setting.

Signaling Pathway of Donepezil

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) in the brain. By blocking AChE, Donepezil increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a loss of cholinergic neurons.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor Binding Donepezil Donepezil Donepezil->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Start Start Plasma_Sample Human Plasma Sample Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Acquisition and Analysis LC_MS_MS->Data_Analysis Results Results Data_Analysis->Results

References

Application Note: Quantification of Donepezil N-oxide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Donepezil N-oxide, a primary metabolite of Donepezil, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the development and clinical application of Donepezil. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes summarized quantitative data for easy reference.

Introduction

Donepezil is a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. It undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including this compound. Accurate quantification of this metabolite is essential for understanding the complete pharmacokinetic profile of Donepezil and its potential contribution to the overall therapeutic effect and safety profile. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for the bioanalysis of drugs and their metabolites in complex biological matrices. This document provides a comprehensive guide for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) method is recommended for the efficient extraction of this compound and other metabolites from human plasma.[1][2]

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (an analog of donepezil is recommended)[1][2]

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Thaw plasma samples at room temperature.

  • Spike a known volume of plasma (e.g., 200 µL) with the internal standard solution.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol containing 5% ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterCondition
Column Cadenza CD-C18, 150 x 2.0 mm, 3 µm[1][2]
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Elution A gradient elution is typically used to achieve optimal separation of Donepezil and its metabolites. A representative gradient is as follows: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (M6) 396.3288.2[2]
Donepezil 380.291.1[2]
Internal Standard (Analog) 394.291.1[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS method for this compound.

Table 1: Linearity and Range

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound (M6) 0.2 - 40[1][2]≥ 0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-batch Precision (%RSD)Intra-batch Accuracy (%RE)Inter-batch Precision (%RSD)Inter-batch Accuracy (%RE)
This compound (M6) LLOQ (0.2)≤ 8.1± 5.6≤ 9.7≤ ±6.5
LQC≤ 8.1± 5.6≤ 9.7≤ ±6.5
MQC≤ 8.1± 5.6≤ 9.7≤ ±6.5
HQC≤ 8.1± 5.6≤ 9.7≤ ±6.5

Data adapted from a study on the simultaneous determination of Donepezil and its metabolites.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc Inject ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_drug Drug & Metabolism cluster_metabolites Primary Metabolites cluster_analysis_focus Analytical Focus donepezil Donepezil metabolism Hepatic Metabolism (CYP450) donepezil->metabolism m1_m2 6-O-desmethyl (M1) 5-O-desmethyl (M2) metabolism->m1_m2 m6 This compound (M6) metabolism->m6 quantification LC-MS/MS Quantification m6->quantification

Caption: Metabolic pathway of Donepezil leading to this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The protocol, including solid-phase extraction for sample cleanup and sensitive MRM detection, is suitable for high-throughput analysis in clinical and research settings. Adherence to these guidelines will enable researchers to obtain accurate and precise data, contributing to a better understanding of the pharmacokinetics and metabolism of Donepezil.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Donepezil N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

[AN-DPNO-001]

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Donepezil N-oxide, a primary metabolite of Donepezil. The described protocol is applicable for the analysis of this compound in the presence of Donepezil and its other metabolites. This method is crucial for researchers, scientists, and professionals involved in drug development, metabolism studies, and quality control of pharmaceutical formulations. The method utilizes a reversed-phase C18 or RP8 column with a compatible mobile phase and UV or tandem detection for accurate quantification.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease. In humans, Donepezil is metabolized into several metabolites, including the pharmacologically active this compound.[1] Therefore, a reliable analytical method to quantify this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and stability testing of Donepezil. This document provides a comprehensive protocol for the HPLC analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or tandem mass spectrometric detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Conditions
Column X-Terra, RP8 (or equivalent C18 column)
Mobile Phase Acetonitrile : 1% Acetic Acid (85:15, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 50 µL[1]
Column Temperature Ambient (or 35°C for improved reproducibility)
Detection Photometric and Fluorimetric detectors in tandem[1] or UV at 268 nm[2][3]
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation (from Plasma): [1]

  • To 1 mL of plasma sample, add an internal standard (e.g., Disopyramide).

  • Alkalinize the sample.

  • Perform liquid-liquid extraction using a solvent mixture of n-hexane/dichloromethane/ethylacetate (45:40:15).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 50 µL of the reconstituted sample into the HPLC system.

Sample Preparation (from Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Donepezil.

  • Dissolve the powder in a suitable solvent (e.g., mobile phase) with the aid of sonication.

  • Dilute the solution to a known volume with the solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The described HPLC method provides good separation of this compound from Donepezil and other related substances. The retention time for this compound will vary depending on the exact chromatographic conditions and the column used. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[2]

System Suitability

System suitability parameters should be established to ensure the performance of the chromatographic system. Typical parameters include:

ParameterAcceptance Criteria
Tailing Factor NMT 1.5[4]
Theoretical Plates NLT 2000[2]
Relative Standard Deviation (RSD) for replicate injections NMT 2.0%[4]

Protocol

Objective

To provide a detailed procedure for the quantitative analysis of this compound using High-Performance Liquid Chromatography.

Scope

This protocol is applicable to the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices (with appropriate sample preparation).

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Acetic Acid (Glacial, ACS Grade)

  • Water (HPLC Grade)

  • Other solvents for sample extraction (as required)

  • HPLC system with UV or tandem detectors

  • Analytical column (e.g., X-Terra RP8, 5 µm, 4.6 x 150 mm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Procedure

4.1 Mobile Phase Preparation (Acetonitrile : 1% Acetic Acid, 85:15)

  • Carefully measure 850 mL of Acetonitrile into a 1000 mL graduated cylinder.

  • Prepare a 1% Acetic Acid solution by adding 10 mL of glacial acetic acid to 990 mL of HPLC grade water.

  • Measure 150 mL of the 1% Acetic Acid solution.

  • Mix the Acetonitrile and 1% Acetic Acid solution in a suitable container.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

4.2 Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase in a volumetric flask.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

4.3 Sample Preparation

Follow the appropriate sample preparation procedure as described in the "Standard and Sample Preparation" section above, depending on the sample matrix.

4.4 Chromatographic Analysis

  • Set up the HPLC system according to the conditions specified in the "Instrumentation and Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

4.5 System Suitability Check

Inject a mid-range standard solution at the beginning of the run and periodically throughout the analysis to check for system suitability parameters (tailing factor, theoretical plates, and RSD of replicate injections).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase_Prep Mobile Phase Preparation System_Setup HPLC System Setup Mobile_Phase_Prep->System_Setup Standard_Prep Standard Solution Preparation Standard_Injection Standard Injections Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injections Sample_Prep->Sample_Injection Column_Equilibration Column Equilibration System_Setup->Column_Equilibration Blank_Injection Blank Injection Column_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Calibration_Curve Calibration Curve Construction Sample_Injection->Calibration_Curve Quantification Sample Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_System Solvent_Reservoir Solvent Reservoir (Mobile Phase) Pump Pump Solvent_Reservoir->Pump Flow Injector Autosampler/ Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/MS) Column->Detector Data_System Data Acquisition System Detector->Data_System Signal Waste Waste Detector->Waste

Caption: Logical relationship of components in an HPLC system.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Donepezil to N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro studies on the metabolism of Donepezil, with a specific focus on its conversion to Donepezil N-oxide.

Introduction

Donepezil is a reversible acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease.[1] The biotransformation of Donepezil is extensive, occurring primarily in the liver via cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[2][3] The metabolism of Donepezil proceeds through several key pathways, including O-demethylation, hydroxylation, N-debenzylation, and N-oxidation.[1][4][5] The formation of this compound is recognized as a distinct, albeit minor, metabolic route.[6] Understanding the in vitro metabolism of Donepezil to its N-oxide metabolite is crucial for a complete characterization of its pharmacokinetic profile and for identifying potential drug-drug interactions.

Metabolic Pathway of Donepezil

Donepezil undergoes extensive phase I metabolism leading to the formation of several metabolites. The primary metabolic pathways include O-dealkylation, hydroxylation, hydrolysis, and N-oxidation.[7] The N-oxidation of the piperidine ring of Donepezil results in the formation of this compound (M6).[2][7] While CYP3A4 and CYP2D6 are the major enzymes involved in the overall metabolism of Donepezil, the specific isozyme responsible for N-oxidation has not been definitively elucidated in the reviewed literature.[3][7]

Donepezil_Metabolism cluster_pathways Metabolic Pathways Donepezil Donepezil M1_M2 M1 and M2 (O-dealkylation and Hydroxylation) Donepezil->M1_M2 CYP3A4, CYP2D6 M4 M4 (Hydrolysis) Donepezil->M4 M6 This compound (M6) (N-oxidation) Donepezil->M6 CYP450 Other_Metabolites Other Metabolites (e.g., N-debenzylation) Donepezil->Other_Metabolites CYP3A4, CYP2D6 Glucuronides M11 and M12 (Glucuronidation) M1_M2->Glucuronides UGTs

Figure 1: Metabolic pathways of Donepezil.

Quantitative Data Summary

The following table summarizes the relative abundance of Donepezil and its major metabolites observed in human plasma and an in vitro reconstituted human epidermis (RHE) model after transdermal application. This provides an indication of the proportional formation of the N-oxide metabolite.

Table 1: Relative Abundance of Donepezil and its Metabolites [8]

CompoundRelative Mean Concentration Order (Human Plasma & RHE)
Donepezil1 (Most Abundant)
M4 (N-dealkylation)2
M6 (N-oxidation) 3
M1/M2 (O-demethylation)4 (Least Abundant)

Note: This data is from a study involving both oral and transdermal administration and may not fully reflect the metabolic ratios in a hepatic in vitro system.

For a clinical perspective, the table below shows the range of plasma concentrations of Donepezil and its metabolites observed in Alzheimer's patients undergoing treatment.

Table 2: Plasma Concentrations of Donepezil and its Metabolites in Patients [9]

CompoundPlasma Concentration Range (ng/mL)
Donepezil10 - 106
6-O-desmethyl-donepezil (Active)1.2 - 36
Donepezil-N-oxide (Active) 0.5 - 45.4
5-O-desmethyl-donepezil0.07 - 2.8

Note: These are in vivo steady-state concentrations and are influenced by various factors including absorption, distribution, further metabolism, and excretion of each compound.

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro study of this compound formation using human liver microsomes and subsequent analysis by LC-MS/MS.

Experimental Workflow

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep_reagents Prepare Reagents (Buffer, Donepezil, NADPH) pre_incubation Pre-incubate Microsomes and Donepezil (37°C, 5 min) prep_reagents->pre_incubation prep_microsomes Prepare Human Liver Microsome Suspension prep_microsomes->pre_incubation start_reaction Initiate Reaction (Add NADPH) pre_incubation->start_reaction incubation Incubate at 37°C (e.g., 60 min) start_reaction->incubation terminate_reaction Terminate Reaction (Add cold Methanol) incubation->terminate_reaction centrifugation Centrifuge to Pellet Protein terminate_reaction->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporate Solvent supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_injection Inject Sample into LC-MS/MS System reconstitution->lcms_injection data_acquisition Data Acquisition (MRM Mode) lcms_injection->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis end_node End data_analysis->end_node start_node Start start_node->prep_reagents

Figure 2: Experimental workflow for in vitro metabolism of Donepezil.
Protocol 1: In Vitro Incubation using Human Liver Microsomes

This protocol is adapted from methodologies for in vitro drug metabolism studies.[4]

Materials:

  • Donepezil hydrochloride

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (ice-cold)

  • Purified water

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Donepezil in DMSO (e.g., 20 mM).

    • Prepare a stock solution of NADPH in purified water (e.g., 20 mM).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes with 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • 345 µL of 100 mM potassium phosphate buffer (pH 7.4)

      • 50 µL of 1 mg/mL human liver microsome suspension

      • 5 µL of the Donepezil stock solution (final concentration: 50 µM)

    • Prepare a negative control sample by replacing the NADPH solution with purified water.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding 100 µL of the 20 mM NADPH solution (final concentration: 1.0 mM).

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume (500 µL) of ice-cold methanol.

    • Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The samples can be stored at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Donepezil and this compound

This protocol is based on a validated method for the simultaneous determination of Donepezil and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Purified water (LC-MS grade)

  • Analytical standards for Donepezil and this compound

  • Internal standard (e.g., a stable isotope-labeled analog of Donepezil)

LC Conditions:

ParameterValue
ColumnC18 reverse-phase column (e.g., Kinetex XB-C18, 100 x 2.1 mm, 2.6 µm)[4]
Mobile Phase A0.1% Formic acid in water[4]
Mobile Phase B0.1% Formic acid in acetonitrile[4]
Flow Rate200 µL/min[4]
Gradient10-35% B (0-12 min), 35-90% B (12-15 min), 10% B (15-18 min)[4]
Column Temperature40°C[4]
Injection Volume5 µL

MS/MS Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be optimized for specific instrument. Example precursor -> product ions would be determined by infusing pure standards.
Source Temperaturee.g., 500°C
IonSpray Voltagee.g., 5500 V

Procedure:

  • Sample Preparation for Analysis:

    • If not already done, evaporate the supernatant from the incubation under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex and centrifuge the reconstituted sample before transferring to an HPLC vial for injection.

  • Calibration and Quality Control:

    • Prepare a series of calibration standards by spiking known concentrations of Donepezil and this compound into a blank incubation matrix (terminated at time zero).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Include an internal standard in all samples, calibrators, and QCs to correct for matrix effects and variability in sample processing.

  • Data Analysis:

    • Inject the samples, calibration standards, and QC samples into the LC-MS/MS system.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

    • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • The rate of formation of this compound can be determined by plotting the concentration of the metabolite against the incubation time.

References

Application Note: Quantification of Donepezil N-oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Donepezil N-oxide, an active metabolite of Donepezil, in human plasma samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy for pharmacokinetic and drug metabolism studies. The protocol described herein is intended for researchers, scientists, and drug development professionals.

Introduction

Donepezil is a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1] It undergoes extensive hepatic metabolism, forming several metabolites, including this compound (M6).[2][3] This N-oxide metabolite is pharmacologically active, making its quantification in human plasma crucial for understanding the overall therapeutic effect and pharmacokinetic profile of Donepezil.[4] This document outlines a validated method for the simultaneous determination of Donepezil and its metabolites, with a specific focus on this compound, in human plasma.

Metabolic Pathway of Donepezil

Donepezil is metabolized in the liver primarily through O-demethylation, hydroxylation, and N-oxidation.[1][2] The formation of this compound occurs via the N-oxidation of the piperidine ring of the Donepezil molecule.[4]

Donepezil_Metabolism Donepezil Donepezil N_Oxide This compound (M6) Donepezil->N_Oxide N-oxidation

Caption: Metabolic pathway of Donepezil to this compound.

Experimental Protocol

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Donepezil and its metabolites in human plasma.[3][5]

1. Materials and Reagents

  • Donepezil, this compound, and internal standard (IS, e.g., an analog of Donepezil) reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 100 µg/mL.[3]

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with methanol.[3]

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.

3. Sample Preparation (Solid-Phase Extraction)

This protocol utilizes solid-phase extraction (SPE) for the extraction of this compound and the IS from human plasma.[3][5]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard (IS) Plasma_Sample->Add_IS Vortex Vortex Add_IS->Vortex Condition Condition SPE Cartridge Vortex->Condition Equilibrate Equilibrate SPE Cartridge Condition->Equilibrate Load Load Plasma Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Experimental workflow for the extraction of this compound from human plasma.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Cadenza CD-C18[3][5]

    • Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium acetate buffer and acetonitrile/methanol).

    • Flow Rate: As optimized for the specific column and system.

    • Injection Volume: As optimized for the specific system.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[3][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 396.3 → 288.2[3]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of this compound in human plasma based on a validated LC-MS/MS method.[3][5]

ParameterValueReference
Linearity Range 0.2 - 40 ng/mL[3][5]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3][5]
Intra-batch Precision (%CV) Within acceptance criteria[3][5]
Inter-batch Precision (%CV) Within acceptance criteria[3][5]
Intra-batch Accuracy (%RE) Within acceptance criteria[3][5]
Inter-batch Accuracy (%RE) Within acceptance criteria[3][5]
Extraction Recovery Consistent[3][5]
Matrix Effect Minimal[3][5]
Stability (in plasma at -20°C) At least 184 days[3][5]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma.[3][5] The solid-phase extraction protocol ensures clean samples, and the use of tandem mass spectrometry provides high selectivity. This method is suitable for application in clinical bioanalysis and pharmacokinetic studies of Donepezil and its active metabolites.

References

Solid-Phase Extraction of Donepezil N-oxide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of Donepezil N-oxide, a metabolite of the acetylcholinesterase inhibitor Donepezil, from biological matrices. The described method is a valuable tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry. This application note includes a comprehensive experimental protocol, a summary of relevant analytical performance data, and graphical representations of the metabolic pathway and experimental workflow.

Introduction

Donepezil is a widely prescribed medication for the treatment of Alzheimer's disease. Understanding its metabolic fate is crucial for comprehending its efficacy and safety profile. Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6[1]. One of the identified metabolic pathways is N-oxidation, leading to the formation of this compound[2][3][4][5]. Accurate quantification of this metabolite in biological samples is essential for pharmacokinetic and drug metabolism studies. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes interferences from complex matrices such as plasma and urine, enabling sensitive and reliable downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol outlines a method for the solid-phase extraction of this compound, adaptable for various research applications.

Metabolic Pathway of Donepezil

Donepezil is metabolized through several pathways, including O-dealkylation, hydroxylation, hydrolysis, and N-oxidation[1][2]. The N-oxidation pathway results in the formation of this compound.

Metabolic Pathway of Donepezil to this compound Donepezil Donepezil N_Oxidation N-Oxidation (CYP-mediated) Donepezil->N_Oxidation Donepezil_N_oxide This compound N_Oxidation->Donepezil_N_oxide

Caption: Metabolic conversion of Donepezil to this compound via N-oxidation.

Solid-Phase Extraction Protocol

This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation. It is based on a simplified method using a polymeric reversed-phase sorbent, such as Waters Oasis HLB, which is effective for a broad range of analytes[6][7].

Materials and Reagents
  • SPE Cartridges: Polymeric reversed-phase, water-wettable (e.g., Waters Oasis HLB, 30 mg/1 mL)

  • Biological Matrix (e.g., plasma, urine)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • Sample Collection Tubes

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Centrifuge

  • Vortex Mixer

Experimental Workflow

Solid-Phase Extraction Workflow for this compound cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Analysis Sample_Collection Collect Biological Sample (e.g., Plasma) Centrifugation Centrifuge to separate plasma Sample_Collection->Centrifugation Dilution Dilute Plasma with Acidified Water Centrifugation->Dilution Load_Sample Load Pre-treated Sample onto SPE Cartridge Dilution->Load_Sample Wash_Step Wash with Methanol/Water to remove interferences Load_Sample->Wash_Step Elute_Analyte Elute this compound with Acetonitrile Wash_Step->Elute_Analyte Evaporation Evaporate Eluate to Dryness Elute_Analyte->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Analyze by LC-MS/MS Reconstitution->LC_MS_Analysis

Caption: Step-by-step workflow for the solid-phase extraction of this compound.

Detailed Protocol
  • Sample Pre-treatment:

    • Thaw frozen biological samples (e.g., plasma) to room temperature.

    • Vortex the sample to ensure homogeneity.

    • If the sample contains particulates, centrifuge at 10,000 x g for 10 minutes and use the supernatant.

    • Dilute the sample (e.g., 200 µL of plasma) with 4 volumes of acidified water (e.g., 800 µL of water with 0.1% formic acid).

    • Vortex the diluted sample.

  • Solid-Phase Extraction (Simplified 3-Step Protocol):

    • Load: Directly load the pre-treated sample onto the SPE cartridge. A slow and consistent flow rate (e.g., 1-2 mL/min) is recommended.

    • Wash: Wash the cartridge with a weak organic solvent mixture to remove polar interferences. For example, wash with 1 mL of 5-10% methanol in water. This step may need optimization to ensure no loss of the analyte.

    • Elute: Elute this compound from the cartridge using a strong organic solvent. For example, use two aliquots of 500 µL of acetonitrile.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following table summarizes analytical performance data from published methods for the analysis of Donepezil and its metabolites. While not exclusively for this compound solid-phase extraction, these values provide a benchmark for expected analytical performance.

ParameterMethodAnalyte(s)MatrixReported Value(s)Reference
Recovery Magnetic SPEDonepezilSerum98.7% - 102.6%[8]
LLEDonepezilRat Plasma98.5% - 106.8%[9]
Linearity Magnetic SPEDonepezilSerum25 - 200 ng/mL[8]
LLEDonepezilRat Plasma0.5 - 1000 ng/mL[9]
Limit of Detection (LOD) Magnetic SPEDonepezilSerum0.33 ng/mL[8]
Lower Limit of Quantitation (LLOQ) LLEDonepezilRat Plasma0.5 ng/mL[9]
Accuracy LLEDonepezilRat Plasma96.0% - 109.6%[9]

Conclusion

This application note provides a foundational protocol for the solid-phase extraction of this compound from biological matrices. The simplified 3-step SPE method offers a rapid and efficient approach to sample clean-up, which is crucial for high-throughput bioanalytical workflows. The provided protocol, along with the supplementary data and diagrams, serves as a valuable resource for researchers and scientists involved in the study of Donepezil metabolism and pharmacokinetics. Method optimization will be necessary to achieve the best results for specific applications and matrices.

References

Application Note: Liquid-Liquid Extraction of Donepezil N-oxide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of Donepezil N-oxide, a pharmacologically active metabolite of Donepezil.[1][2][3] The described methodology is suitable for the quantification of this compound in human plasma samples, a critical aspect of pharmacokinetic and metabolic studies in drug development. The protocol is based on a validated high-performance liquid chromatography (HPLC) method, ensuring sensitivity and reliability.[1][2][3]

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease.[4][5] The drug undergoes extensive metabolism in the liver, primarily through CYP3A4 and CYP2D6 enzymes, leading to the formation of several metabolites, including this compound.[4][5][6][7] Along with another metabolite, 6-O-desmethyl donepezil, this compound is pharmacologically active, contributing to the overall therapeutic effect of the parent drug.[1][2][3] Therefore, accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and its contribution to the clinical efficacy of Donepezil.

Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high recovery and clean extracts, making it ideal for the analysis of drugs and their metabolites in complex biological fluids like plasma. This application note details a specific LLE protocol for the simultaneous determination of Donepezil and its key metabolites, including this compound.

Experimental Protocol

This protocol is adapted from a validated HPLC method for the simultaneous determination of Donepezil and its metabolites in human plasma.[1][2][3]

Materials and Reagents:

  • Human plasma samples

  • This compound reference standard

  • Disopyramide (Internal Standard)

  • n-hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • HPLC system with photometric and fluorimetric detectors

Sample Preparation and Liquid-Liquid Extraction:

  • Sample Alkalinization: To a 1 mL aliquot of human plasma, add a suitable volume of an appropriate alkaline solution to raise the pH. Note: The original method specifies sample alkalinization but does not detail the specific reagent and volume. This step is crucial and should be optimized to ensure efficient extraction of the basic analytes.

  • Addition of Internal Standard: Spike the alkalinized plasma sample with a known concentration of the internal standard, Disopyramide.[1][2]

  • Liquid-Liquid Extraction:

    • Add 5 mL of the extraction solvent mixture, consisting of n-hexane, dichloromethane, and ethyl acetate in a 45:40:15 (v/v/v) ratio, to the plasma sample.[1][2][3]

    • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the HPLC mobile phase, which consists of acetonitrile and 1% acetic acid in an 85:15 (v/v) ratio.[1][2][3]

    • Vortex the reconstituted sample for 1 minute to ensure complete dissolution of the analytes.

  • Analysis:

    • Inject 50 µL of the reconstituted sample into the HPLC system for analysis.[1][2]

Data Presentation

The following tables summarize the quantitative data from the validated HPLC method for the analysis of this compound.[1][3]

Table 1: Method Linearity and Quantitation Limits

AnalyteLinearity Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Detection Method
This compound10 - 1000.1 - 0.3Fluorimetric

Table 2: Method Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Inaccuracy (% Mean Absolute Error)
This compoundNot Specified3.2 - 12.63.2 - 12.61.3 - 13.3

Note: The precision and inaccuracy values represent the range for all analytes in the original study, including this compound.

Visualizations

Donepezil Metabolism Pathway

Donepezil_Metabolism Donepezil Donepezil Metabolites Metabolites Donepezil->Metabolites CYP3A4, CYP2D6 This compound This compound Metabolites->this compound N-oxidation 6-O-desmethyl donepezil 6-O-desmethyl donepezil Metabolites->6-O-desmethyl donepezil O-dealkylation Other Metabolites Other Metabolites Metabolites->Other Metabolites Hydroxylation, etc.

Caption: Metabolic pathway of Donepezil leading to the formation of this compound and other metabolites.

Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Sample Plasma Sample Alkalinization Alkalinization Plasma Sample->Alkalinization Add Internal Standard Add Internal Standard Alkalinization->Add Internal Standard Add Extraction Solvent Add Extraction Solvent Add Internal Standard->Add Extraction Solvent Vortex Vortex Add Extraction Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Solvent Evaporate Solvent Centrifuge->Evaporate Solvent Reconstitute Reconstitute Evaporate Solvent->Reconstitute HPLC Analysis HPLC Analysis Reconstitute->HPLC Analysis

Caption: Step-by-step workflow for the liquid-liquid extraction of this compound from plasma.

References

Application Note: High-Resolution Mass Spectrometry of Donepezil N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of Donepezil N-oxide, a significant metabolite of the Alzheimer's disease drug Donepezil, using high-resolution mass spectrometry (HRMS). The methodologies outlined herein are compiled from established scientific literature and are intended to guide researchers in developing robust analytical methods for the quantification and characterization of this compound in biological matrices. This note covers sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, and representative quantitative data.

Introduction

Donepezil is a widely prescribed medication for the palliative treatment of Alzheimer's disease. It undergoes extensive metabolism in the body, forming several metabolites, including this compound. Accurate and sensitive measurement of Donepezil and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. High-resolution mass spectrometry offers significant advantages for these analyses, providing high selectivity, sensitivity, and the ability to perform structural elucidation through accurate mass measurements and fragmentation analysis. This application note details a comprehensive approach for the analysis of this compound by LC-HRMS/MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

A solid-phase extraction method is commonly employed for the cleanup and concentration of Donepezil and its metabolites from plasma samples.[1]

Materials:

  • Human plasma samples

  • SPE cartridges (e.g., Oasis HLB or equivalent)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., a structural analog of Donepezil or a stable isotope-labeled version)[1]

Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 0.5 mL of plasma, add the internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

Liquid Chromatography

Chromatographic separation is essential for resolving this compound from its parent drug and other metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., Cadenza CD-C18, 100 x 2.0 mm, 3 µm)[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analytes, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL

| Column Temperature | 40°C |

High-Resolution Mass Spectrometry

HRMS provides accurate mass data for confident identification and structural elucidation.

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan for identification and targeted MS/MS or Parallel Reaction Monitoring (PRM) for quantification
Full Scan Range m/z 100 - 1000
Resolution ≥ 30,000 FWHM
Collision Gas Nitrogen or Argon

| Collision Energy | Optimized for the specific instrument and analyte to achieve characteristic fragmentation. |

Key Ions:

  • Donepezil (M0) Protonated Molecular Ion: m/z 380.2213[2]

  • This compound Protonated Molecular Ion: m/z 396.2169 (calculated for C24H30NO4+)

Data Presentation

The following tables summarize representative quantitative data for the analysis of this compound, compiled from various validated LC-MS/MS methods.[1][3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Donepezil0.5 - 1000.5
This compound0.2 - 400.2

Table 2: Accuracy and Precision (Intra- and Inter-batch)

AnalyteConcentration (ng/mL)Accuracy (%)Precision (%RSD)
This compoundLow QC (0.6)95 - 105< 15
Mid QC (16)90 - 110< 15
High QC (32)90 - 110< 15

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is_addition Add Internal Standard plasma->is_addition spe Solid-Phase Extraction is_addition->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation hrms_detection HRMS Detection lc_separation->hrms_detection data_analysis Data Analysis hrms_detection->data_analysis fragmentation_pathway parent This compound [M+H]+ m/z 396.2169 frag1 Loss of H2O m/z 378.2063 parent->frag1 -H2O frag2 Loss of benzyl group m/z 305.1699 parent->frag2 -C7H7 frag3 Benzyl cation m/z 91.0545 parent->frag3

References

Application Notes and Protocols for Pharmacokinetic Studies of Donepezil N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, an acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its metabolism in vivo leads to several metabolites, including Donepezil N-oxide. Understanding the pharmacokinetic profile of these metabolites is crucial for a comprehensive assessment of the drug's overall activity, potential for drug-drug interactions, and safety profile. Donepezil is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, as well as CYP1A2.[1] The metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation, resulting in various metabolites.[2] this compound is one of the main metabolites, and while considered minor, it is pharmacologically active.[3][4] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in a preclinical setting.

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism. One of the key pathways is N-oxidation, which leads to the formation of this compound. This process is primarily mediated by cytochrome P450 enzymes.

Donepezil_Metabolism Donepezil Donepezil N_Oxide This compound Donepezil->N_Oxide CYP450 (N-oxidation) Other_Metabolites Other Metabolites (O-desmethyl, etc.) Donepezil->Other_Metabolites CYP450 (e.g., CYP3A4, CYP2D6) PK_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Acclimatization Animal Acclimatization Dose_Prep Dose Preparation (10 mg/kg Donepezil) Acclimatization->Dose_Prep Dosing Oral Gavage Dose_Prep->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Processing Centrifugation & Plasma Separation Blood_Collection->Plasma_Processing Storage Sample Storage (-80°C) Plasma_Processing->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

References

Application Notes: In Vitro Cholinesterase Inhibition Assay for Donepezil N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[1] Its therapeutic effect is achieved by increasing the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] The metabolism of Donepezil in the liver produces several metabolites, including Donepezil N-oxide. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological profile. One key aspect of this is determining their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

This document provides detailed application notes and a comprehensive protocol for conducting an in vitro cholinesterase inhibition assay for this compound. The described methodology is based on the well-established Ellman's method, a robust and widely used colorimetric assay for measuring cholinesterase activity.

Principle of the Assay

The in vitro cholinesterase inhibition assay is based on the measurement of the activity of a cholinesterase enzyme in the presence and absence of an inhibitor. The most common method, Ellman's method, utilizes a chromogenic reaction. Acetylthiocholine (ATCI) or butyrylthiocholine (BTCI) is used as a substrate for AChE or BChE, respectively. The enzyme hydrolyzes the substrate to thiocholine and acetate or butyrate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity. By measuring the reduction in the rate of color formation in the presence of an inhibitor, the percentage of inhibition can be calculated, and subsequently, the half-maximal inhibitory concentration (IC50) can be determined.

Data Presentation

CompoundEnzymeConcentration (µM)% InhibitionIC50 (nM)Reference
This compound Erythrocyte Cholinesterase (AChE)2045.54Not Reported[2]
1037.50[2]
519.64[2]
Donepezil Acetylcholinesterase (AChE)--6.7[3][4]
Butyrylcholinesterase (BChE)--7400[4]

Note: The source for this compound did not specify the type of cholinesterase beyond "erythrocyte cholinesterase," which is primarily AChE. The study also noted no specific activity against plasma cholinesterase (predominantly BChE) was observed.[2]

Mandatory Visualizations

Signaling Pathway of Cholinesterase Inhibition

The following diagram illustrates the mechanism of cholinesterase inhibition, which is the basis of the therapeutic action of Donepezil and likely its active metabolites like this compound.

Caption: Mechanism of Cholinesterase Inhibition by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

The diagram below outlines the key steps of the in vitro cholinesterase inhibition assay using the Ellman's method.

G start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Inhibitor) start->prepare_reagents add_reagents Add Buffer, Enzyme, and This compound to 96-well plate prepare_reagents->add_reagents pre_incubation Pre-incubate add_reagents->pre_incubation add_dtnb_substrate Add DTNB and Substrate (ATCI/BTCI) pre_incubation->add_dtnb_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) add_dtnb_substrate->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the cholinesterase inhibition assay.

Experimental Protocols

Materials and Reagents
  • Enzymes:

    • Human Erythrocyte Acetylcholinesterase (AChE), e.g., from human red blood cells

    • Equine Serum Butyrylcholinesterase (BChE)

  • Substrates:

    • Acetylthiocholine iodide (ATCI)

    • S-Butyrylthiocholine iodide (BTCI)

  • Chromogen:

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Inhibitors:

    • This compound (Test Compound)

    • Donepezil hydrochloride (Reference Compound)

    • Tacrine or Physostigmine (Positive Control)

  • Buffer:

    • Phosphate buffer (0.1 M, pH 8.0)

  • Solvent:

    • Dimethyl sulfoxide (DMSO) or ethanol for dissolving inhibitors

  • Equipment:

    • 96-well microplate reader

    • 96-well flat-bottom microplates

    • Multichannel micropipettes

    • Incubator

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a stock solution of 0.1 M sodium phosphate buffer and adjust the pH to 8.0 using NaOH or HCl.

  • Enzyme Solutions: Prepare stock solutions of AChE (e.g., 1.0 U/mL) and BChE in phosphate buffer. Aliquot and store at -20°C or -80°C.

  • Substrate Solutions: Prepare stock solutions of ATCI (e.g., 14 mM) and BTCI in deionized water. Prepare fresh daily.

  • DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer. Protect from light and prepare fresh.

  • Inhibitor Solutions: Prepare a stock solution of this compound and Donepezil hydrochloride in DMSO (e.g., 10 mM). Perform serial dilutions in the appropriate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is below 1% to avoid solvent effects.

Assay Protocol (96-well plate format)
  • Plate Setup:

    • Blank: Contains all reagents except the enzyme.

    • Control (100% activity): Contains all reagents and the solvent used for the inhibitor.

    • Test Wells: Contain all reagents and the inhibitor (this compound) at various concentrations.

    • Positive Control: Contains all reagents and a known cholinesterase inhibitor (e.g., Tacrine).

  • Assay Procedure: a. To each well of a 96-well plate, add the following in the specified order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)
    • 10 µL of the inhibitor solution (this compound at different concentrations) or solvent for the control.
    • 10 µL of the enzyme solution (AChE or BChE). b. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes). c. Add 10 µL of 10 mM DTNB solution to each well. d. Initiate the reaction by adding 10 µL of the appropriate substrate solution (14 mM ATCI for AChE or BTCI for BChE). e. Immediately start monitoring the change in absorbance at 412 nm using a microplate reader. Readings can be taken in kinetic mode (e.g., every minute for 10-20 minutes) or as an endpoint measurement after a fixed incubation time.

Data Analysis
  • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot for each well.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Conclusion

This document provides a comprehensive guide for the in vitro assessment of the cholinesterase inhibitory activity of this compound. The detailed protocol for the Ellman's method, along with the data presentation and visualizations, offers a robust framework for researchers in the field of drug discovery and development to evaluate the pharmacological profile of Donepezil metabolites. While the available data suggests that this compound possesses inhibitory activity against erythrocyte cholinesterase, further studies are warranted to determine its precise IC50 values and to fully elucidate its mechanism of action and selectivity profile.

References

Application Notes and Protocols for Donepezil N-oxide Stability Testing in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a piperidine-based reversible acetylcholinesterase (AChE) inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its therapeutic action relies on increasing acetylcholine levels in the brain. The metabolism of donepezil is extensive, primarily occurring in the liver via the cytochrome P450 system, leading to several metabolites. One of these is Donepezil N-oxide, an active metabolite that contributes to the overall pharmacological effect.

Ensuring the stability of drug metabolites in biological matrices is a critical aspect of bioanalytical method validation. This document provides detailed application notes and protocols for assessing the stability of this compound in human plasma, a common biological matrix used in pharmacokinetic and bioequivalence studies. The protocols are based on established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), as well as findings from validated analytical methods.

I. Data Presentation: Stability of this compound in Human Plasma

The following tables summarize the expected stability of this compound in human plasma under various storage and handling conditions. The data presented are representative examples based on the assertion that this compound is stable in human plasma for at least 184 days at -20°C and aligns with the typical acceptance criteria outlined in the ICH M10 guideline for bioanalytical method validation.[1] The acceptance criterion for stability is that the mean concentration at each quality control (QC) level should be within ±15% of the nominal concentration.[2][3]

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 Found Conc. (ng/mL)Accuracy (%)Cycle 2 Found Conc. (ng/mL)Accuracy (%)Cycle 3 Found Conc. (ng/mL)Accuracy (%)
Low1.51.4596.71.4898.71.4697.3
High30.029.197.029.598.328.996.3

Caption: Representative freeze-thaw stability data for this compound in human plasma.

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)4 hours Found Conc. (ng/mL)Accuracy (%)8 hours Found Conc. (ng/mL)Accuracy (%)24 hours Found Conc. (ng/mL)Accuracy (%)
Low1.51.4898.71.4697.31.4496.0
High30.029.698.729.297.328.896.0

Caption: Representative short-term (bench-top) stability data for this compound in human plasma.

Table 3: Long-Term Stability of this compound in Human Plasma at -20°C

QC LevelNominal Conc. (ng/mL)30 Days Found Conc. (ng/mL)Accuracy (%)90 Days Found Conc. (ng/mL)Accuracy (%)184 Days Found Conc. (ng/mL)Accuracy (%)
Low1.51.4798.01.4596.71.4395.3
High30.029.498.029.197.028.795.7

Caption: Representative long-term stability data for this compound in human plasma.[1]

Table 4: Post-Preparative Stability of this compound in Autosampler

QC LevelNominal Conc. (ng/mL)24 hours Found Conc. (ng/mL)Accuracy (%)48 hours Found Conc. (ng/mL)Accuracy (%)
Low1.51.4999.31.4798.0
High30.029.899.329.598.3

Caption: Representative post-preparative stability data for this compound in the autosampler.

II. Experimental Protocols

This section provides detailed methodologies for conducting stability tests for this compound in human plasma.

A. Preparation of Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent, such as methanol or a mixture of deionized water and methanol (50:50, v/v), to a final volume of 10 mL.[4]

    • Store the stock solution at 2-8°C.

  • Working Solution Preparation:

    • Prepare working solutions by serial dilution of the stock solution with the same solvent to achieve the desired concentrations for spiking into the plasma.[4]

    • These solutions will be used to prepare calibration standards and quality control (QC) samples.

B. Preparation of Calibration Standards and Quality Control Samples
  • Matrix: Use human plasma containing a suitable anticoagulant (e.g., K2EDTA or sodium heparin).

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve covering the expected concentration range of this compound in study samples. A typical range could be 0.2 to 40 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels:

    • Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): Mid-range of the calibration curve.

    • High QC (HQC): Approximately 75-80% of the Upper Limit of Quantification (ULOQ).

C. Stability Testing Protocols

For each stability test, analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.

  • Freeze-Thaw Stability:

    • Use a minimum of three replicates of LQC and HQC samples.

    • Subject the samples to three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.

    • After the third cycle, analyze the samples.

  • Short-Term (Bench-Top) Stability:

    • Use a minimum of three replicates of LQC and HQC samples.

    • Place the samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, and 24 hours).

    • Analyze the samples after the designated time.

  • Long-Term Stability:

    • Use a minimum of three replicates of LQC and HQC samples.

    • Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 30, 90, and 184 days).

    • Analyze the samples at each time point.

  • Post-Preparative (Autosampler) Stability:

    • Process a set of LQC and HQC samples through the entire sample preparation procedure.

    • Store the final extracts in the autosampler at a specified temperature (e.g., 4°C) for a defined period (e.g., 24 and 48 hours) before analysis.

D. Sample Preparation Protocol (Liquid-Liquid Extraction)

The following is a representative liquid-liquid extraction (LLE) protocol for extracting this compound from human plasma. An alternative method is solid-phase extraction (SPE).[1]

  • To 200 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of an extraction solvent mixture (e.g., n-hexane and ethyl acetate, 70:30 v/v).[4]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

E. LC-MS/MS Analytical Method

A validated LC-MS/MS method is essential for the accurate quantification of this compound.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[1][4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor-to-product ion transition for this compound is m/z 396.3 → 288.2.[1]

III. Visualizations

A. Donepezil Signaling Pathway

Donepezil primarily acts by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft. This enhanced cholinergic transmission is believed to be the main mechanism for its cognitive-enhancing effects in Alzheimer's disease.

Donepezil_Signaling_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE ACh Acetylcholine (ACh) AChE->ACh Breaks down SynapticCleft Synaptic Cleft CholinergicReceptors Cholinergic Receptors ACh->CholinergicReceptors Binds to CognitiveFunction Improved Cognitive Function CholinergicReceptors->CognitiveFunction Leads to PostsynapticNeuron Postsynaptic Neuron

Caption: Mechanism of action of Donepezil.

B. Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting stability testing of this compound in a biological matrix.

Stability_Testing_Workflow Start Start: Prepare Stock & Working Solutions Spike Spike Blank Matrix to Prepare QCs Start->Spike Prepare Prepare Fresh Calibration Curve Start->Prepare Store Store QCs under Test Conditions (Freeze-Thaw, Bench-Top, Long-Term) Spike->Store Extract Extract Analytes from Stored QCs and Fresh Standards Store->Extract Prepare->Extract Analyze LC-MS/MS Analysis Extract->Analyze Calculate Calculate Concentrations and Assess Stability Analyze->Calculate End End: Report Results Calculate->End

Caption: General workflow for stability testing.

Conclusion

The stability of this compound in biological matrices is a prerequisite for reliable bioanalytical data. The protocols and information provided in this document offer a comprehensive guide for researchers and drug development professionals to design and execute robust stability studies. Adherence to these guidelines will ensure the integrity and validity of the data generated in support of preclinical and clinical studies of donepezil.

References

Troubleshooting & Optimization

Technical Support Center: Donepezil N-oxide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Donepezil N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a major active metabolite of Donepezil, a medication used to treat Alzheimer's disease. It is also a known impurity that can form during the synthesis and storage of Donepezil. Therefore, having a pure reference standard of this compound is crucial for analytical method development, impurity profiling, and metabolic studies.

Q2: What are the common methods for synthesizing this compound?

The most common methods for synthesizing this compound involve the direct oxidation of Donepezil. Two primary oxidizing agents are typically used:

  • m-Chloroperoxybenzoic acid (m-CPBA): This is a widely used reagent for the N-oxidation of amines.

  • Hydrogen Peroxide in Formic Acid: This mixture provides an effective medium for the oxidation of the piperidine nitrogen in the Donepezil molecule.[1][2]

Q3: What are the main challenges in the purification of this compound?

The primary challenges in purifying this compound stem from its high polarity and potential instability. Key issues include:

  • Co-eluting Impurities: Unreacted Donepezil and other byproducts can be difficult to separate from the highly polar N-oxide using standard chromatographic techniques.

  • Poor Solubility: this compound has limited solubility in many common organic solvents, which can complicate purification by crystallization.

  • Instability: N-oxides can be sensitive to heat and acidic or basic conditions, potentially leading to degradation during purification. Donepezil itself shows degradation under acidic, alkaline, and oxidative stress conditions.[][4][5][6]

Q4: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a cool, dark, and dry place. Based on the stability profile of the parent compound, Donepezil, which is susceptible to degradation under various stress conditions, it is prudent to handle the N-oxide with similar care. Forced degradation studies on Donepezil have shown it to be labile in alkaline, oxidative, and neutral conditions.[][6]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Troubleshooting Steps
Low or no conversion to this compound Inactive oxidizing agent (e.g., old m-CPBA).Use a freshly opened or properly stored bottle of the oxidizing agent. The activity of m-CPBA can be checked by titration.
Insufficient amount of oxidizing agent.Ensure the correct stoichiometry is used. A slight excess of the oxidizing agent may be necessary.
Reaction temperature is too low.While the initial addition of the oxidizing agent is often done at low temperatures to control the reaction, ensure the reaction is allowed to proceed at the recommended temperature for a sufficient amount of time.
Formation of multiple side products Over-oxidation.Use a controlled amount of the oxidizing agent and monitor the reaction progress closely using TLC or HPLC.
Degradation of the product.Avoid excessive heat and prolonged reaction times. Ensure the work-up procedure is performed promptly after the reaction is complete.
Purification Troubleshooting (Column Chromatography)
Problem Possible Cause Troubleshooting Steps
This compound does not move from the baseline on the TLC plate. The solvent system is not polar enough.Increase the polarity of the mobile phase. For silica gel chromatography, a mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. Gradually increase the percentage of methanol. Adding a small amount of ammonium hydroxide (e.g., 0.1-2%) to the mobile phase can help to reduce tailing of basic compounds like N-oxides on silica gel.[7]
Streaking or elongated spots on the TLC plate. The sample is overloaded.Apply a more dilute solution of the sample to the TLC plate.
The compound is interacting strongly with the stationary phase.Add a small amount of a modifier to the mobile phase, such as triethylamine or ammonium hydroxide for basic compounds on silica gel, to improve the spot shape.[7]
Co-elution of this compound and unreacted Donepezil. Insufficient separation power of the solvent system.Optimize the mobile phase. A gradient elution from a less polar to a more polar solvent system might be necessary. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), if normal-phase chromatography is ineffective.
Product decomposes on the silica gel column. The silica gel is too acidic.Use neutral or basic alumina for the stationary phase. Alternatively, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent.

Experimental Protocols

Synthesis of this compound using Hydrogen Peroxide and Formic Acid[1][2]
  • Reaction Setup: In a round-bottom flask, dissolve Donepezil (e.g., 4.74 g, 12.5 mmol) in 98% formic acid (e.g., 19.4 g) and cool the solution in an ice bath.

  • Oxidation: Slowly add 30% hydrogen peroxide (e.g., 8.5 mL) dropwise to the cooled solution with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.

  • Work-up:

    • Carefully neutralize the excess formic acid by adding anhydrous sodium carbonate with cooling and stirring until the effervescence ceases.

    • Extract the resulting paste with chloroform (3 x 50 mL).

    • Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (suggested starting point): A gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10% MeOH in DCM). The optimal gradient should be determined by TLC analysis. For basic compounds like N-oxides, adding a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase can improve separation and reduce tailing.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

    • Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Donepezil Donepezil Reaction N-Oxidation Reaction Donepezil->Reaction Oxidizing_Agent Oxidizing Agent (m-CPBA or H2O2/Formic Acid) Oxidizing_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Work-up Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Elution & Fraction Collection

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Purity after Column Chromatography Check_TLC Review TLC Analysis Start->Check_TLC Streaking Streaking/Tailing? Check_TLC->Streaking Coelution Co-elution with Starting Material? Streaking->Coelution No Add_Modifier Add Modifier to Mobile Phase (e.g., NH4OH, Et3N) Streaking->Add_Modifier Yes Change_Gradient Optimize Elution Gradient Coelution->Change_Gradient Yes Change_Stationary_Phase Consider Different Stationary Phase (e.g., Alumina, C18) Coelution->Change_Stationary_Phase Still unresolved End Improved Purity Add_Modifier->End Change_Gradient->End Change_Stationary_Phase->End

Caption: Troubleshooting logic for this compound column chromatography.

References

Technical Support Center: Optimizing Donepezil N-oxide Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Donepezil N-oxide using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode and mass transition for this compound detection?

A1: For the detection of this compound, positive electrospray ionization (ESI+) is the recommended mode.[1][2] The optimized mass transition for multiple reaction monitoring (MRM) is typically m/z 396.3 → 288.2.[1]

Q2: What are the expected mass-to-charge ratios for Donepezil and its main metabolites?

A2: The protonated molecules [M+H]+ are observed in positive ion mode. The expected m/z values are:

  • Donepezil: 380.2

  • 6-O-desmethyl Donepezil (M1): 366.2

  • 5-O-desmethyl Donepezil (M2): 366.2

  • This compound (M6): 396.3[1]

Q3: I am not seeing a signal for this compound. What are the possible causes?

A3: Several factors could contribute to a lack of signal for this compound:

  • Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct mass transition (m/z 396.3 → 288.2) and that parameters like collision energy and declustering potential are optimized.[1]

  • Sample Degradation: this compound may be unstable under certain conditions. It is crucial to follow proper storage and handling procedures. Stability has been demonstrated in plasma for up to 184 days at -20°C and for 24 hours at ambient temperature.[1]

  • Inefficient Extraction: The chosen sample preparation method (e.g., SPE or LLE) may not be efficient for this compound. Recovery should be assessed to ensure the analyte is not being lost during this step.

  • Low Abundance: As a metabolite, the concentration of this compound in a sample may be very low, potentially below the limit of detection of the instrument.

Q4: How can I minimize matrix effects in my plasma samples?

A4: Matrix effects can significantly impact the accuracy of your results. To minimize them:

  • Optimize Sample Preparation: Employ a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components from the plasma.[1][2][3][4]

  • Use a Suitable Internal Standard: An isotopically labeled internal standard is ideal. If unavailable, a structural analog can be used.[1][2]

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. This can be achieved by optimizing the mobile phase composition and gradient.

  • Evaluate Matrix Effects: It is essential to evaluate matrix effects during method development by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of amine-containing compounds like Donepezil and its metabolites. Experiment with different pH values to find the optimal condition.

    • Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both, as this can alter selectivity and improve peak shape.

    • Evaluate Column Chemistry: A different C18 column from another vendor or a column with a different chemistry (e.g., phenyl-hexyl) might provide better peak symmetry.

Issue 2: Low Sensitivity and High Background Noise

  • Possible Cause: Inefficient ionization or high chemical noise.

  • Troubleshooting Steps:

    • Optimize ESI Source Parameters: Systematically optimize the ESI source parameters, including nebulizer gas flow, auxiliary gas flow, and source temperature, to maximize the signal-to-noise ratio for this compound.

    • Mobile Phase Additives: The use of additives like ammonium formate or formic acid in the mobile phase can improve ionization efficiency.

    • Check for Contamination: High background noise can result from contamination in the LC-MS system. Flush the system with an appropriate cleaning solution.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Variability in sample preparation or instrument instability.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples. Use of an automated system can improve reproducibility.

    • Verify Internal Standard Addition: Inaccurate or inconsistent addition of the internal standard will lead to poor reproducibility.

    • Monitor System Suitability: Regularly inject a system suitability standard to monitor the performance of the LC-MS system. This will help identify any instrument-related issues.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma [1][2]

  • Pre-treatment: To 200 µL of human plasma, add the internal standard solution.

  • Loading: Load the pre-treated sample onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Donepezil, its metabolites, and the internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Mass Spectrometry Parameters for Donepezil and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Donepezil380.291.1ESI+[1]
6-O-desmethyl Donepezil (M1)366.291.1ESI+[1]
5-O-desmethyl Donepezil (M2)366.291.1ESI+[1]
This compound (M6)396.3288.2ESI+[1]

Table 2: Example Liquid Chromatography Parameters

ParameterConditionReference
ColumnCadenza CD-C18[1][2]
Mobile Phase AVaries (e.g., Ammonium acetate buffer)[5]
Mobile Phase BAcetonitrile[5]
Flow RateVaries (e.g., 0.3 - 0.6 mL/min)[6]
GradientGradient elution is typically used[1][2]
Column Temperature40°C[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporate and Reconstitute elute->dry_recon lc Liquid Chromatography dry_recon->lc ms Tandem Mass Spectrometry lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Reporting quantify->report metabolic_pathway cluster_metabolites Major Metabolites Donepezil Donepezil M1 6-O-desmethyl Donepezil (M1) Donepezil->M1 O-demethylation M2 5-O-desmethyl Donepezil (M2) Donepezil->M2 O-demethylation M6 This compound (M6) Donepezil->M6 N-oxidation

References

Technical Support Center: Matrix Effect in Donepezil N-oxide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the matrix effect during the LC-MS/MS analysis of Donepezil N-oxide.

Troubleshooting Guide

This guide addresses specific issues related to the matrix effect that can compromise the accuracy, precision, and sensitivity of this compound quantification.

Issue 1: Poor Signal Reproducibility or Inaccurate Quantification

Question: My quantitative results for this compound are inconsistent across different plasma lots, leading to poor accuracy and precision. What could be the cause and how can I fix it?

Answer:

Inconsistent results across different biological matrix lots are a classic sign of a significant matrix effect.[1] The co-eluting endogenous components from the plasma can either suppress or enhance the ionization of this compound, leading to variable measurements.[2][3][4]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies Inaccurate_Results Inaccurate/Irreproducible Results Assess_ME Assess Matrix Effect Quantitatively Inaccurate_Results->Assess_ME Start Troubleshooting Compare_Lots Compare at least 6 different matrix lots Assess_ME->Compare_Lots Methods Post_Infusion Post-column infusion to identify suppression zones Assess_ME->Post_Infusion Methods Optimize_Sample_Prep Optimize Sample Preparation Assess_ME->Optimize_Sample_Prep If ME is significant Optimize_Chromo Optimize Chromatography Assess_ME->Optimize_Chromo If ME is significant Use_IS Use Stable Isotope-Labeled Internal Standard Assess_ME->Use_IS Best Practice LLE Liquid-Liquid Extraction Optimize_Sample_Prep->LLE Techniques SPE Solid-Phase Extraction Optimize_Sample_Prep->SPE Techniques PP Protein Precipitation Optimize_Sample_Prep->PP Techniques

Caption: Troubleshooting workflow for inaccurate quantification.

Recommended Actions:

  • Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect by comparing the response of this compound in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution.[5] The matrix factor (MF) can be calculated as:

    • MF = (Peak response in presence of matrix) / (Peak response in neat solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

  • Optimize Sample Preparation: The goal is to remove interfering endogenous components.[6][7]

    • Liquid-Liquid Extraction (LLE): LLE is a common and effective technique for cleaning up biological samples.[8][9]

    • Solid-Phase Extraction (SPE): SPE can offer higher selectivity in removing interferences compared to LLE and protein precipitation.[10][11]

    • Protein Precipitation (PPT): While being a simpler method, it may be less effective in removing phospholipids, which are common sources of matrix effects.[12]

  • Refine Chromatographic Conditions: Adjusting the chromatographic method can help separate this compound from co-eluting matrix components.[3][6]

    • Modify the gradient elution profile.

    • Evaluate different stationary phases (e.g., C18, polar-embedded).

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

Issue 2: Ion Suppression Observed During Method Development

Question: During method development, I performed a post-column infusion experiment and observed significant ion suppression in the region where this compound elutes. How can I address this?

Answer:

Post-column infusion is an excellent qualitative tool to identify regions of ion suppression or enhancement.[5][7][13] If a dip in the baseline signal of the infused analyte is observed at the retention time of this compound, it confirms the presence of co-eluting interferences.

Troubleshooting Workflow:

cluster_0 Observation cluster_1 Primary Mitigation cluster_2 Secondary Mitigation Ion_Suppression Ion Suppression Detected via Post-Column Infusion Modify_Chromo Modify Chromatographic Conditions Ion_Suppression->Modify_Chromo First Step Shift_RT Shift Analyte Retention Time Modify_Chromo->Shift_RT Approaches Change_Column Change Analytical Column Modify_Chromo->Change_Column Approaches Enhance_Cleanup Enhance Sample Cleanup Modify_Chromo->Enhance_Cleanup If chromatography changes are insufficient SPE_Optimization Optimize SPE Wash/Elution Steps Enhance_Cleanup->SPE_Optimization Methods LLE_Optimization Optimize LLE pH/Solvent Enhance_Cleanup->LLE_Optimization Methods

References

Technical Support Center: Stability of Donepezil N-oxide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Donepezil N-oxide in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in aqueous solutions?

This compound is recognized as a metabolite of Donepezil and has been noted to be unstable, particularly at higher temperatures.[1] An in vitro kinetic study conducted at 37°C in an ethanolic solution demonstrated that its degradation follows first-order kinetics.[1] The compound is also described as hygroscopic, suggesting that moisture can impact its stability.[1] While comprehensive studies on its stability in aqueous solutions across a wide range of pH values are limited, the instability of the parent compound, Donepezil, under alkaline and oxidative conditions suggests that this compound may also be susceptible to degradation under similar circumstances.[2][3]

Q2: What are the potential degradation products of this compound?

Studies have indicated that this compound undergoes a series of rearrangements, leading to the formation of currently uncharacterized degradation products.[1][4] One study described the formation of a "brown semisolid product as unknown rearrangement product" during kinetic measurements.[1] The degradation pathways of the parent drug, Donepezil, involve hydrolysis and oxidation, which may suggest similar degradation routes for its N-oxide metabolite.[2]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of Donepezil and its metabolites, including this compound.[5] Methods utilizing a C18 reverse-phase column with UV or tandem mass spectrometry (MS/MS) detection have been successfully used.[2][5] Spectrophotometric methods, such as monitoring UV absorbance at a specific wavelength (e.g., 268 nm), have also been used for kinetic studies.[1][4]

Q4: How should I prepare and store this compound solutions to minimize degradation?

Given its hygroscopic nature and instability at elevated temperatures, it is recommended to prepare solutions of this compound fresh whenever possible.[1] If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C) and protected from light and moisture. The use of amber vials and desiccants is advisable. For kinetic studies, it is crucial to maintain a constant and accurately controlled temperature.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Rapid Loss of this compound in Solution
  • Possible Cause 1: Inappropriate Solvent pH.

    • Troubleshooting: The stability of the parent compound, Donepezil, is known to be pH-dependent, with increased degradation in alkaline conditions.[2] Although specific data for the N-oxide is limited, it is prudent to investigate the effect of pH on its stability. Prepare buffers at various pH levels (e.g., acidic, neutral, and alkaline) to assess the optimal pH for your experimental window.

  • Possible Cause 2: Oxidative Degradation.

    • Troubleshooting: Donepezil has been shown to degrade under oxidative stress.[2][3] To minimize this, consider de-gassing your solvents and blanketing your solutions with an inert gas like nitrogen or argon, especially for long-term experiments.

  • Possible Cause 3: Thermal Degradation.

    • Troubleshooting: this compound is unstable at higher temperatures.[1] Ensure that your experimental setup maintains a stable and controlled temperature. For storage, always use refrigerated conditions.

  • Possible Cause 4: Photodegradation.

    • Troubleshooting: While the photostability of this compound is not extensively documented, the parent compound is susceptible to photodegradation under certain conditions.[6] Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
  • Possible Cause 1: Inadequate Mobile Phase Composition.

    • Troubleshooting: Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. The addition of modifiers like triethylamine can improve peak shape for basic compounds like Donepezil and its metabolites.[2]

  • Possible Cause 2: Suboptimal Column Selection.

    • Troubleshooting: A C18 column is a common choice for the analysis of Donepezil and its metabolites.[2] However, if you are experiencing issues, consider trying a different stationary phase (e.g., C8 or phenyl-hexyl) or a column with a different particle size.

  • Possible Cause 3: Co-elution with Degradation Products.

    • Troubleshooting: If degradation is occurring, the resulting products may co-elute with the parent compound. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, adjust the mobile phase gradient or composition to improve separation.

Experimental Protocols

Protocol 1: Kinetic Analysis of this compound Degradation in Aqueous Solution

This protocol is adapted from an in vitro kinetic study of this compound.[1]

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., ethanol or an aqueous buffer of a specific pH).[1] This will serve as the stock solution.

  • Kinetic Measurement:

    • Prepare a working solution by diluting the stock solution to a final concentration suitable for UV-Vis spectrophotometric analysis (e.g., a concentration that gives an initial absorbance reading between 1.0 and 1.5).

    • Place the working solution in a temperature-controlled water bath set to the desired temperature (e.g., 37°C).[1]

    • At regular time intervals, withdraw an aliquot of the solution and measure its absorbance at the wavelength of maximum absorbance (λmax) for this compound (e.g., 268 nm).[1][4]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • If the plot is linear, the degradation follows first-order kinetics.

    • The negative of the slope of this line will be the first-order degradation rate constant (k).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method based on methods used for Donepezil and its metabolites.[2][5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer pH 4.25) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 50:50 (v/v) ratio. The addition of a small amount of triethylamine (e.g., 0.6%) can improve peak symmetry.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 268 nm or 315 nm.[2][7]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase or a compatible solvent at a known concentration.

    • To assess stability, subject the solution to stress conditions (e.g., heat, acid, base, oxidizing agent).

    • At specified time points, inject the samples into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound over time.

    • Observe the appearance and growth of any new peaks, which would indicate degradation products.

    • The percentage of this compound remaining can be calculated by comparing the peak area at each time point to the initial peak area.

Quantitative Data Summary

ParameterConditionValueReference
Kinetic Order of Degradation 37°C in ethanolFirst-order[1][4]
UV Absorbance Maximum (λmax) Aqueous Solution268 nm[1][4]
Parent Compound (Donepezil) Stability Alkaline Condition (2N NaOH, boiling)Fast hydrolysis[2][3]
Parent Compound (Donepezil) Stability Oxidative Condition (6% H₂O₂, boiling)Degradation observed[2]
Parent Compound (Donepezil) Stability Neutral Condition (water, boiling)Degradation observed[2]
Parent Compound (Donepezil) Stability Photolytic and Dry Heat ConditionsStable[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Testing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solution (Aqueous Buffer) prep_stock->prep_working stress_conditions Incubate under Controlled Conditions (pH, Temp, Light) prep_working->stress_conditions Start Experiment sampling Collect Aliquots at Time Intervals stress_conditions->sampling hplc_analysis HPLC Analysis (Quantification) sampling->hplc_analysis Analyze Sample data_processing Data Processing and Kinetic Modeling hplc_analysis->data_processing

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway DNP_N_Oxide This compound Rearrangement Rearrangement DNP_N_Oxide->Rearrangement Instability (e.g., Temp) Hydrolysis Hydrolysis DNP_N_Oxide->Hydrolysis Aqueous Env. (pH dependent) Oxidation Oxidation DNP_N_Oxide->Oxidation Oxidative Stress Unknown_Product Unknown Degradation Product(s) (Brown Semisolid) Rearrangement->Unknown_Product Hydrolysis_Products Hydrolytic Products (Potential) Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidative Products (Potential) Oxidation->Oxidation_Products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Donepezil N-oxide Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with Donepezil and investigating its degradation products, with a specific focus on Donepezil N-oxide.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound typically formed as a degradation product?

This compound is primarily formed under oxidative and alkaline stress conditions.[1][2] Forced degradation studies have shown that exposing Donepezil hydrochloride to hydrogen peroxide (an oxidative stressor) or basic conditions leads to the formation of this compound as a significant degradant.[3]

Q2: What analytical techniques are most suitable for identifying and quantifying this compound and other degradation products?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques for the identification and quantification of Donepezil degradation products.[1][][5][6] HPLC methods, often coupled with UV detection, are effective for separating the degradation products from the parent drug.[3][7][8] LC-MS is particularly valuable for structural elucidation and confirmation of the identity of the degradants by providing mass-to-charge ratio information.[3][5] Thin-Layer Chromatography (TLC) has also been used for the separation of these products.[7][9]

Q3: Are there any known challenges in the chromatographic separation of Donepezil and its N-oxide?

A key challenge is achieving adequate resolution between Donepezil and its various degradation products, including the N-oxide, which may have similar polarities.[] Method development often involves optimizing the mobile phase composition, pH, and column type to ensure a specific and stability-indicating method.[3][2][10] For instance, a reversed-phase C18 column with a gradient elution is often a good starting point.[2][8]

Q4: Can this compound revert to Donepezil?

The available literature on forced degradation studies does not typically report the reversion of this compound back to Donepezil under the studied conditions. The degradation pathways appear to be largely unidirectional under the stress conditions applied.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor resolution between Donepezil and this compound peaks in HPLC. - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- Gradient elution not optimized.- Adjust the organic modifier-to-buffer ratio in the mobile phase.- Modify the pH of the aqueous component of the mobile phase.- Experiment with different column types (e.g., C8, phenyl).- Optimize the gradient slope and time to improve separation.[3]
Inconsistent quantification of this compound. - Incomplete extraction from the sample matrix.- Instability of the degradant in the analytical solvent.- Non-linearity of the detector response at the concentration of the degradant.- Optimize the sample preparation procedure to ensure complete extraction.- Evaluate the stability of this compound in the chosen diluent and refrigerate samples if necessary.- Prepare a calibration curve for this compound to ensure the concentration falls within the linear range of the detector.
Appearance of unexpected peaks in the chromatogram. - Formation of secondary degradation products.- Interaction with excipients in formulated products.- Contamination from solvents or glassware.- Conduct peak purity analysis to assess the homogeneity of the unexpected peaks.- Perform forced degradation studies on the placebo to identify any excipient-related degradation.- Ensure the use of high-purity solvents and thoroughly clean all glassware.[]
Failure to detect this compound under expected stress conditions. - Insufficient stress applied (concentration of stressor, temperature, or duration).- Degradation product is below the limit of detection (LOD) of the analytical method.- Increase the concentration of the stress agent (e.g., H₂O₂), the temperature, or the duration of the stress study as per ICH guidelines.[][5]- Optimize the analytical method to improve sensitivity (e.g., increase injection volume, use a more sensitive detector).[5]

Experimental Protocols

Forced Degradation Study Protocol (General Outline)

This protocol outlines a general procedure for conducting forced degradation studies on Donepezil to identify degradation products like this compound. Researchers should adapt this protocol based on their specific drug product and analytical instrumentation.

  • Preparation of Stock Solution: Prepare a stock solution of Donepezil hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).[10]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at room temperature or heat at a controlled temperature (e.g., 60-80°C) for a specified duration.[][10]

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature or heat at a controlled temperature (e.g., 60-80°C) for a specified duration.[][10] Donepezil has shown to be particularly labile in alkaline conditions.[11]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide and keep at room temperature for a specified duration.[11][]

    • Thermal Degradation: Keep the solid drug substance or a solution of the drug in an oven at a high temperature (e.g., 80-100°C) for a specified duration.[][10]

    • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or sunlight for a specified duration. A control sample should be protected from light.[][10]

  • Sample Neutralization: After the specified stress period, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.[]

Data Presentation: Summary of Donepezil Degradation
Stress Condition Typical Reagents and Conditions Major Degradation Products Observed Reference
Acidic Hydrolysis 0.1 M HCl to 2 M HCl, Room Temperature to 70°CDP1, DP2, DP3, DP4, DP5[]
Alkaline Hydrolysis 0.1 M NaOH to 2 M NaOH, Room Temperature to 70°CDP6, DP7, DP8, This compound []
Oxidative Degradation 3% to 30% H₂O₂, Room TemperatureThis compound and other oxidative degradants[3][1]
Thermal Degradation Dry heat at 85°CGenerally stable, minimal degradation[]
Photolytic Degradation Exposure to daylightGenerally stable, minimal degradation[]

Note: DP numbers (e.g., DP1, DP2) are designations used in cited literature and may vary between studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Donepezil Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to alkali Alkaline Hydrolysis (e.g., 0.1 M NaOH) prep->alkali Expose to oxidative Oxidative Stress (e.g., 3% H2O2) prep->oxidative Expose to thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to neutralize Neutralize Samples (if applicable) acid->neutralize alkali->neutralize oxidative->neutralize thermal->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS Analysis for Structural Elucidation hplc->lcms Characterize Peaks identify Identify Degradation Products (e.g., this compound) lcms->identify

Caption: Workflow for Forced Degradation and Identification.

logical_relationship donepezil Donepezil stress Stress Conditions donepezil->stress degradation Degradation Occurs stress->degradation products Degradation Products degradation->products n_oxide This compound products->n_oxide e.g., under oxidative/ alkaline conditions other_degradants Other Degradants products->other_degradants e.g., under acidic conditions

Caption: Formation of Donepezil Degradation Products.

References

Overcoming poor recovery of Donepezil N-oxide during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of Donepezil N-oxide. This resource is designed for researchers, scientists, and drug development professionals to help overcome challenges in achieving optimal recovery of this polar metabolite during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound often poor during liquid-liquid extraction (LLE)?

A1: this compound is a more polar metabolite compared to its parent drug, Donepezil. The N-oxide functional group significantly increases its water solubility, making it challenging to efficiently partition into a nonpolar or moderately polar organic solvent during standard LLE procedures.

Q2: What are the key chemical properties of this compound I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction.

PropertyValueReference
Molecular FormulaC₂₄H₂₉NO₄[1][2]
Molecular Weight395.5 g/mol [1][2]
SolubilitySlightly soluble in chloroform and methanol.[2]

Q3: Can the pH of my sample significantly impact the recovery of this compound?

A3: Yes, pH is a critical factor. Donepezil is a basic compound, and its N-oxide metabolite will also have a pKa. To maximize its partition into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to be at least 2 pH units above the pKa of the analyte to ensure it is in its neutral, less polar form. One successful LLE protocol for Donepezil and its metabolites, including the N-oxide, involves alkalinization of the plasma sample before extraction.

Q4: Is this compound stable during the extraction process?

A4: The stability of Donepezil and its metabolites can be a concern. Donepezil itself has been shown to be unstable under alkaline conditions, and to a lesser extent, under acidic conditions. While specific stability data for this compound under various extraction conditions is limited, it is prudent to assume it may also be susceptible to degradation. It is advisable to keep extraction times to a minimum and to avoid high temperatures. One study indicated that Donepezil and its metabolites are stable in plasma for up to 184 days at -20°C.

Q5: Should I be concerned about the N-oxide metabolite adsorbing to my labware?

A5: Adsorption of polar analytes to glass and plastic surfaces can be a source of low recovery. For polar compounds like this compound, this is a valid concern, especially at low concentrations. Using silanized glassware or low-retention polypropylene tubes can help minimize this issue.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound with your LLE protocol, consider the following troubleshooting steps:

IssueRecommended Action
Inappropriate Solvent Polarity The N-oxide group increases the polarity of the molecule. A single nonpolar solvent may not be sufficient. Try a more polar solvent or a mixture of solvents. A reported successful mixture for extracting Donepezil and its metabolites is n-hexane/dichloromethane/ethyl acetate (45:40:15 v/v/v) .
Incorrect Sample pH Ensure the pH of your aqueous sample is basic to neutralize the charge on the this compound molecule, thereby increasing its hydrophobicity. Adjust the pH to be at least 2 units above the pKa.
Suboptimal Solvent-to-Sample Ratio Increase the volume of the organic extraction solvent relative to the aqueous sample. A higher solvent-to-sample ratio will favor the partitioning of the analyte into the organic phase.
"Salting Out" Effect Not Utilized Adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous sample can decrease the solubility of this compound in the aqueous phase and promote its transfer to the organic phase.
Analyte Degradation Minimize extraction time and avoid exposure to high temperatures. If the sample is alkaline, process it quickly. Consider performing a stability check of your analyte in the extraction solvent.
Adsorption to Labware Use low-retention polypropylene tubes or silanized glassware for all sample handling and extraction steps.
Low Recovery in Solid-Phase Extraction (SPE)

SPE can be a more effective technique for extracting polar metabolites. A study has shown that SPE provides higher recovery for Donepezil metabolites compared to protein precipitation, with recoveries in the range of 70-80%. If you are facing issues with your SPE method, consider these points:

IssueRecommended Action
Incorrect Sorbent Selection For a polar metabolite like this compound, a reversed-phase (e.g., C18, C8) or a mixed-mode cation exchange (MCX) sorbent may be appropriate. The choice will depend on the sample matrix and the desired cleanup.
Inefficient Analyte Retention Ensure the sample is loaded under conditions that promote retention. For reversed-phase SPE, this typically means loading a pre-treated, aqueous sample. For mixed-mode cation exchange, the sample should be loaded at a pH where the this compound is positively charged (pH < pKa).
Premature Analyte Elution The wash steps are crucial for removing interferences without losing the analyte. If recovery is low, analyze the wash eluate for the presence of this compound. If found, use a weaker (less organic) wash solvent.
Incomplete Elution If the analyte is not being fully eluted from the cartridge, you may need a stronger elution solvent. For reversed-phase SPE, this would be a higher percentage of organic solvent. For mixed-mode cation exchange, elution is typically achieved by increasing the pH to neutralize the analyte and/or using a solvent with a counter-ion.
Analyte Degradation on Sorbent Although less common, interactions with the sorbent material could potentially lead to degradation. Ensure the chosen sorbent is compatible with your analyte.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma

This protocol is adapted from a published method for the simultaneous determination of Donepezil and its metabolites.

  • Sample Alkalinization: To a 1 mL plasma sample, add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH. The exact volume should be optimized to ensure the analyte is in its neutral form.

  • Extraction: Add 5 mL of an n-hexane/dichloromethane/ethyl acetate (45:40:15 v/v/v) solvent mixture.

  • Mixing: Vortex the mixture for 10-15 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., 200 µL of acetonitrile/water).

Protocol 2: Solid-Phase Extraction of this compound from Plasma

This is a general protocol based on a method that demonstrated good recovery for Donepezil metabolites. A mixed-mode cation exchange (MCX) cartridge is recommended for its ability to retain the basic this compound and allow for stringent washing steps.

  • Cartridge Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Dilute the plasma sample with an acidic buffer (e.g., 2% phosphoric acid in water) to ensure the this compound is protonated (positively charged).

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic solution will neutralize the charge on the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

Visual Troubleshooting Guides

Logical Workflow for Troubleshooting Poor LLE Recovery

LLE_Troubleshooting start Poor Recovery of This compound in LLE check_pH Is the sample pH basic (> pKa + 2)? start->check_pH adjust_pH Adjust sample pH to be basic. check_pH->adjust_pH No check_solvent Is the extraction solvent sufficiently polar? check_pH->check_solvent Yes adjust_pH->check_pH change_solvent Use a more polar solvent or a solvent mixture (e.g., Hex/DCM/EtOAc). check_solvent->change_solvent No check_ratio Is the solvent-to-sample ratio high enough? check_solvent->check_ratio Yes change_solvent->check_solvent increase_ratio Increase the solvent volume. check_ratio->increase_ratio No check_salting_out Have you tried 'salting out'? check_ratio->check_salting_out Yes increase_ratio->check_ratio add_salt Add a neutral salt (e.g., NaCl) to the aqueous phase. check_salting_out->add_salt No check_degradation Could the analyte be degrading? check_salting_out->check_degradation Yes add_salt->check_salting_out minimize_degradation Minimize extraction time and temperature. check_degradation->minimize_degradation Yes check_adsorption Is adsorption to labware a possibility? check_degradation->check_adsorption No minimize_degradation->check_adsorption use_low_adsorption_ware Use silanized glass or low-retention polypropylene. check_adsorption->use_low_adsorption_ware No consider_spe Consider switching to SPE for better recovery of polar metabolites. check_adsorption->consider_spe Yes use_low_adsorption_ware->consider_spe

Troubleshooting workflow for poor LLE recovery.
Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow start Start SPE conditioning 1. Cartridge Conditioning (Methanol, then Water) start->conditioning pretreatment 2. Sample Pre-treatment (Acidify to protonate analyte) conditioning->pretreatment loading 3. Sample Loading (Slow flow rate) pretreatment->loading wash1 4a. Aqueous Wash (Acidic buffer) loading->wash1 wash2 4b. Organic Wash (Methanol) wash1->wash2 elution 5. Elution (Basic organic solvent) wash2->elution evaporation 6. Evaporation (Nitrogen stream) elution->evaporation reconstitution 7. Reconstitution (Mobile phase) evaporation->reconstitution end Analysis reconstitution->end

A general workflow for SPE of this compound.

References

Technical Support Center: Analysis of Donepezil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical challenges associated with Donepezil and its metabolites, with a specific focus on minimizing the rearrangement of Donepezil N-oxide during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to analyze?

This compound is a metabolite of Donepezil, a drug used to treat Alzheimer's disease.[1][2][3] It is formed in the body through the oxidation of the nitrogen atom in the piperidine ring of the Donepezil molecule.[1][3] Accurate quantification of this compound is crucial for comprehensive pharmacokinetic and metabolic studies, as it contributes to the overall profile of the drug's fate in the body.

Q2: What are the main challenges in the analysis of this compound?

The primary challenge in analyzing this compound is its inherent instability.[1][2] This metabolite is known to be susceptible to rearrangement, particularly at elevated temperatures. Additionally, the parent drug, Donepezil, can degrade under certain conditions to form the N-oxide, potentially leading to inaccurate quantification of the metabolite.

Q3: What conditions can cause the degradation of Donepezil and the formation of this compound?

Donepezil has been shown to degrade under oxidative, alkaline, and to a lesser extent, acidic stress conditions.[4] Exposure to strong oxidizing agents, high pH, and elevated temperatures can lead to the formation of various degradation products, including this compound.

Troubleshooting Guide: Minimizing this compound Rearrangement

This guide addresses specific issues that may arise during the analysis of this compound and provides strategies to mitigate them.

Problem Potential Cause Recommended Solution
High variability in this compound concentrations between replicate samples. Rearrangement of this compound during sample preparation or analysis.Temperature Control: Maintain low temperatures (e.g., on an ice bath) throughout the entire sample preparation process. Avoid prolonged exposure of samples to room temperature. • pH Control: Ensure the pH of the sample and extraction solvent is maintained within a neutral or slightly acidic range. Avoid strongly alkaline or acidic conditions.
Appearance of unknown peaks in the chromatogram with a mass corresponding to this compound isomers. Thermal or pH-induced rearrangement of this compound.Optimize LC Conditions: Use a lower column temperature during chromatographic separation. • Mobile Phase: Employ a mobile phase with a neutral or slightly acidic pH. Buffers such as ammonium acetate or formate are often suitable.[5]
Increase in Donepezil peak area with a corresponding decrease in this compound peak area over time in processed samples. In-source conversion of this compound to Donepezil in the mass spectrometer.Optimize MS Source Conditions: Use the mildest possible ionization source conditions (e.g., lower source temperature, gentle cone voltage) to minimize in-source fragmentation and conversion.
Low recovery of this compound during sample extraction. Degradation of the analyte during the extraction process.Choice of Extraction Technique: Consider using liquid-liquid extraction (LLE) with a minimally aggressive organic solvent or protein precipitation (PPT) with a cold solvent.[5][6] • Rapid Processing: Minimize the time between sample collection, processing, and analysis.

Experimental Protocols

Protocol 1: Sample Preparation for Plasma Samples using Liquid-Liquid Extraction (LLE)

This protocol is designed to minimize the degradation of this compound during extraction from plasma.

Materials:

  • Human plasma samples containing Donepezil and its metabolites.

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound).

  • Methyl tert-butyl ether (MTBE), pre-chilled to 4°C.

  • Phosphate buffer (0.1 M, pH 7.0).

  • Centrifuge capable of refrigeration.

  • Evaporator (e.g., nitrogen evaporator).

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water).

Procedure:

  • Thaw plasma samples on an ice bath.

  • To 200 µL of plasma in a polypropylene tube, add 20 µL of IS solution.

  • Add 50 µL of 0.1 M phosphate buffer (pH 7.0) and vortex briefly.

  • Add 1 mL of cold MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for immediate LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Donepezil and this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Donepezil and this compound.

Liquid Chromatography (LC) Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 30°C (or lower if rearrangement is observed)
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temperature As low as possible to maintain sensitivity (e.g., 350-400°C)
MRM Transitions Donepezil: m/z 380.2 → 91.1 this compound: m/z 396.2 → [Product Ion] (To be determined by infusion of a standard)
Collision Energy Optimize for each transition using a standard solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_buffer Add pH 7.0 Buffer add_is->add_buffer add_mtbe Add Cold MTBE add_buffer->add_mtbe vortex1 Vortex add_mtbe->vortex1 centrifuge Centrifuge (4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Donepezil N-oxide Results temp High Temperature issue->temp ph Extreme pH issue->ph in_source In-Source Conversion issue->in_source control_temp Maintain Low Temperature (Sample Prep & LC) temp->control_temp control_ph Use Neutral/Slightly Acidic Buffers ph->control_ph optimize_ms Optimize MS Source Conditions (Lower Temp) in_source->optimize_ms

References

Selection of internal standard for Donepezil N-oxide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an internal standard and troubleshooting for the quantification of Donepezil N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of internal standard for the quantification of this compound?

A stable isotope-labeled (SIL) version of this compound, such as this compound-d5, is the most suitable internal standard. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for variability more effectively than other types of internal standards.

Q2: Are there other types of internal standards that can be used if a SIL version of this compound is unavailable?

Yes, other compounds can be used, although they may not provide the same level of accuracy as a SIL internal standard. These include:

  • Structural Analogs: A compound with a similar chemical structure to this compound. One study successfully used an analog of the parent drug, Donepezil, for the simultaneous quantification of Donepezil and its metabolites, including the N-oxide.[1]

  • Deuterated Parent Drug: Deuterated versions of the parent drug, such as Donepezil-d4, Donepezil-d5, or Donepezil-d7, have been used for the quantification of Donepezil and could potentially be used for its metabolites.

  • Unrelated Compounds: In some cases, an unrelated compound with similar physicochemical properties can be used. For instance, Disopyramide has been used as an internal standard in an HPLC method for Donepezil and its metabolites.[2]

Q3: What are the key criteria for selecting an appropriate internal standard?

The selection of an internal standard should be based on the following criteria:

  • Structural and Physicochemical Similarity: The internal standard should closely resemble this compound in terms of chemical structure, polarity, and ionization efficiency.

  • Co-elution (or close elution): Ideally, the internal standard should elute close to this compound without causing isobaric interference.

  • No Interference: The internal standard should not interfere with the detection of the analyte or other components in the sample matrix.

  • Stability: The internal standard should be stable throughout the entire analytical process.

  • Commercial Availability: The chosen internal standard should be readily available in high purity.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the quantification of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the injection volume or dilute the sample.
Low Signal Intensity or No Peak - Inefficient ionization- Ion suppression from matrix components- Instability of this compound- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).- Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE) over protein precipitation.- Ensure proper storage of samples and standards. One study indicates Donepezil and its metabolites are stable in plasma for up to 184 days at -20°C.[1]
High Variability in Results - Inconsistent sample preparation- Inappropriate internal standard- Carryover- Ensure consistent and reproducible sample extraction procedures.- Use a stable isotope-labeled internal standard (this compound-d5 if available).- Implement a robust wash cycle for the autosampler to prevent carryover between injections.
Interference Peaks - Co-eluting endogenous compounds- Metabolites with similar mass transitions- Optimize the chromatographic method to improve the separation of this compound from interfering peaks.- Use a more specific mass transition (MRM).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization.

  • To 200 µL of plasma, add the internal standard solution.

  • Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Donepezil and its metabolites.

ParameterValue
Column C18 reverse-phase column (e.g., Cadenza CD-C18)
Mobile Phase A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Mass Transitions (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Donepezil380.291.1
This compound (M6) 396.3 288.2 [1]
Donepezil Analog (IS)394.291.1

Quantitative Data Summary

The following table presents a summary of validation parameters from a study that quantified Donepezil and its metabolites, including this compound.[1]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% bias)
Donepezil0.5 - 1000.5≤ 4.4≤ 9.7± 6.5
This compound 0.2 - 40 0.2 ≤ 8.1 ≤ 9.7 ± 6.5

Diagrams

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection start Start: Need to Quantify This compound is_sil_available Is a stable isotope-labeled (SIL) This compound available? start->is_sil_available use_sil Use SIL this compound as the internal standard is_sil_available->use_sil Yes is_analog_available Is a structural analog of Donepezil available? is_sil_available->is_analog_available No validate Validate the chosen internal standard for accuracy, precision, and matrix effects use_sil->validate use_analog Use the structural analog as the internal standard is_analog_available->use_analog Yes is_deuterated_parent_available Is a deuterated version of Donepezil available? is_analog_available->is_deuterated_parent_available No use_analog->validate use_deuterated_parent Use deuterated Donepezil as the internal standard is_deuterated_parent_available->use_deuterated_parent Yes consider_other Consider other compounds with similar physicochemical properties (e.g., Disopyramide) is_deuterated_parent_available->consider_other No use_deuterated_parent->validate consider_other->validate end End: Proceed with Method Validation validate->end

Caption: A decision tree for selecting an internal standard.

References

Validation & Comparative

Validating the Anticholinesterase Activity of Donepezil N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functioning as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, which is thought to improve cognitive function.[1][2] Upon administration, donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6 and CYP3A4), into several metabolites.[3][4] One of these is Donepezil N-oxide.[5] This guide provides a comparative analysis of the anticholinesterase activity of this compound, presenting experimental data alongside its parent compound and other notable cholinesterase inhibitors.

Donepezil Metabolism

Donepezil undergoes significant hepatic metabolism through several pathways, including O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and glucuronidation.[3][5] The N-oxidation pathway leads to the formation of this compound. While multiple metabolites are formed, 6-O-desmethyl donepezil is a major active metabolite with a similar potency to donepezil.[3] this compound is considered a pharmacologically active but minor metabolite.[6][7][8]

Donepezil Donepezil CYP3A4 CYP3A4 / CYP2D6 Donepezil->CYP3A4 Hepatic Metabolism Metabolites Metabolites CYP3A4->Metabolites Donepezil_N_oxide This compound Metabolites->Donepezil_N_oxide N-oxidation Active_Metabolites Other Active Metabolites (e.g., 6-O-desmethyl donepezil) Metabolites->Active_Metabolites O-dealkylation, etc. Inactive_Metabolites Inactive Metabolites Metabolites->Inactive_Metabolites Hydrolysis, Glucuronidation, etc.

Fig. 1: Metabolic pathway of Donepezil.

Comparative Anticholinesterase Activity

The inhibitory potential of a compound against a cholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

This compound has been shown to inhibit cholinesterase (ChE) activity in human erythrocytes in a concentration-dependent manner.[6] One study demonstrated a 45.5% inhibition of erythrocyte ChE at a concentration of 20 µM.[6][7] In comparison, the parent drug, donepezil, is a highly potent and selective inhibitor of acetylcholinesterase, with IC50 values in the nanomolar range.[9][10]

The following table summarizes the in vitro inhibitory activities of Donepezil, this compound, and other cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundEnzymeIC50 (nM)Selectivity (BuChE IC50 / AChE IC50)
Donepezil AChE (rat brain)6.7[9][10]~1100-fold for AChE[9]
BuChE (rat plasma)7400[9]
This compound ChE (human erythrocytes)>20,000 (estimated from % inhibition)[6][7]Not Reported
Physostigmine AChE (rat brain)0.67[9][10]~24-fold for AChE[9]
BuChE (rat plasma)16[9]
Rivastigmine AChE (rat brain)4.3[9][10]~7.2-fold for AChE[9]
BuChE (rat plasma)31[9]
Tacrine AChE (rat brain)77[9][10]No selectivity[9]
BuChE (rat plasma)69[9]

Experimental Protocols

The anticholinesterase activity of these compounds is commonly determined using the Ellman's method, a rapid and sensitive colorimetric assay.

Ellman's Method for Cholinesterase Inhibition

Principle: This method measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme (AChE or BuChE) hydrolyzes a substrate, typically acetylthiocholine or butyrylthiocholine, into thiocholine and an acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity. To determine the inhibitory activity of a compound, the enzyme is pre-incubated with the test compound before the addition of the substrate, and the reduction in enzyme activity is measured.

Typical Protocol:

  • Preparation of Reagents: Prepare buffer solution (e.g., Tris-HCl, pH 8.0), DTNB solution, substrate solution (acetylthiocholine iodide or S-butyrylthiocholine iodide), and solutions of the test compounds at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the enzyme solution (AChE or BuChE) and the test compound solution. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 6 minutes).[11]

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate solution to the wells.

  • Absorbance Measurement: The absorbance is measured at multiple time points at a wavelength of 405-412 nm using a microplate reader.[11]

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme (AChE/BuChE) Mix Incubate Enzyme + Inhibitor + DTNB Enzyme->Mix Inhibitor Test Compound (this compound) Inhibitor->Mix DTNB DTNB DTNB->Mix Substrate Substrate (Acetylthiocholine) React Add Substrate & Start Reaction Substrate->React Mix->React Measure Measure Absorbance (412 nm) React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Fig. 2: Workflow for Ellman's method.

Mechanism of Cholinesterase Inhibition

Donepezil acts as a mixed competitive and non-competitive inhibitor of AChE.[12][13] It binds to both the catalytic active site (CAS) and the peripheral aromatic site (PAS) of the enzyme.[12] This dual binding is thought to contribute to its high potency and selectivity. The binding of donepezil to AChE is reversible.[12][13]

The signaling pathway involves the preservation of acetylcholine levels in the synaptic cleft. By inhibiting AChE, donepezil ensures that acetylcholine remains in the synapse for a longer duration, allowing for enhanced stimulation of postsynaptic cholinergic receptors. This ultimately leads to an improvement in cholinergic neurotransmission, which is impaired in Alzheimer's disease.

ACh_release Acetylcholine (ACh) Released Hydrolysis ACh Hydrolysis ACh_release->Hydrolysis Receptors Postsynaptic Cholinergic Receptors ACh_release->Receptors Binds to AChE Acetylcholinesterase (AChE) AChE->Hydrolysis Donepezil Donepezil / This compound Donepezil->AChE Inhibits Signal Enhanced Cholinergic Signal Receptors->Signal

Fig. 3: Mechanism of AChE inhibition.

Conclusion

The available evidence confirms that this compound, a metabolite of donepezil, possesses anticholinesterase activity.[6][7] However, its potency appears to be significantly lower than that of its parent compound, donepezil, and other established cholinesterase inhibitors such as physostigmine and rivastigmine. While donepezil exhibits inhibitory effects in the nanomolar range, the activity of this compound is observed at micromolar concentrations.[6][9][10]

This comparative analysis underscores the importance of characterizing the pharmacological activity of drug metabolites. Although this compound is a minor metabolite and a weak inhibitor compared to donepezil, its contribution to the overall therapeutic and potential side-effect profile of donepezil administration warrants consideration in comprehensive drug development and clinical pharmacology studies. Further research with purified this compound to determine a precise IC50 value against both AChE and BuChE would provide a more complete understanding of its activity.

References

A Comparative Guide to Donepezil N-oxide and Other Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Donepezil N-oxide and other prominent cholinesterase inhibitors used in the management of Alzheimer's disease. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction to Cholinesterase Inhibitors and the Cholinergic Hypothesis

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the earliest theories to explain the cognitive symptoms of Alzheimer's is the cholinergic hypothesis, which posits that a deficit in the neurotransmitter acetylcholine (ACh) is a key factor in the manifestation of the disease. Cholinergic neurons, which are crucial for memory and learning, are significantly lost in the brains of individuals with Alzheimer's. Cholinesterase inhibitors are a class of drugs that work by blocking the action of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, these drugs increase the levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission. Currently, several cholinesterase inhibitors are used clinically, including Donepezil, Rivastigmine, and Galantamine. This compound is an active metabolite of Donepezil and also exhibits cholinesterase inhibitory activity.[1]

Mechanism of Action: The Cholinergic Signaling Pathway

Cholinesterase inhibitors exert their therapeutic effects by modulating the cholinergic signaling pathway. In a healthy brain, acetylcholine is released from the presynaptic neuron, travels across the synaptic cleft, and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, triggering a nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes acetylcholine to terminate the signal. In Alzheimer's disease, the reduced availability of acetylcholine impairs this signaling process. Cholinesterase inhibitors block the action of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which helps to compensate for the loss of cholinergic neurons and improve neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Pharmacological Intervention ACh_synthesis Choline + Acetyl-CoA -> ACh ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_release ACh_vesicle->ACh_release Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor Nicotinic & Muscarinic Receptors ACh_release->ACh_receptor Binding Choline_uptake AChE->Choline_uptake Breakdown Choline_uptake->ACh_synthesis Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation ChE_Inhibitor Cholinesterase Inhibitor ChE_Inhibitor->AChE Inhibition

Diagram 1: Cholinergic Signaling Pathway and the Action of Cholinesterase Inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the in vitro performance and pharmacokinetic properties of this compound with other cholinesterase inhibitors.

In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
CompoundIC50 (nM) for Rat Brain AChESelectivity for AChE over BuChEReference
Donepezil6.71100-fold[2]
Rivastigmine4.37.2-fold[2]
Tacrine770.90-fold[2]
Physostigmine0.6724-fold[2]
Compound% Inhibition of Erythrocyte CholinesteraseConcentration (µM)Reference
This compound45.54%20[1]
This compound37.50%10[1]
This compound19.64%5[1]

Note: A direct comparison of the inhibitory potency of this compound with other cholinesterase inhibitors is challenging due to the lack of a reported IC50 value for this compound in the reviewed literature. The available data indicates its activity in terms of percentage inhibition at specific concentrations.

Pharmacokinetic Properties
CompoundHalf-life (t1/2)Time to Peak Plasma Concentration (Tmax)BioavailabilityProtein BindingReference
Donepezil~70-80 hours~3-4 hours~100%~96%[3][4]
This compoundData not availableData not availableData not availableData not available
Rivastigmine~1.5 hours (oral)~1 hour (oral)~36% (3mg dose)~40%
Galantamine~7 hours~1 hour~85-100%~18%

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a detailed protocol for determining the in vitro acetylcholinesterase inhibitory activity of a compound using the spectrophotometric method developed by Ellman.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution at various concentrations (or vehicle control)

      • 20 µL of AChE solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 5 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition of AChE activity.

cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Stock Solutions: - AChE - ATCI (Substrate) - DTNB (Ellman's Reagent) - Test Compound (Inhibitor) Add_Buffer Add Phosphate Buffer Reagents->Add_Buffer Add_Inhibitor Add Test Compound (or vehicle control) Add_Buffer->Add_Inhibitor Add_Enzyme Add AChE Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (e.g., 15 min at 37°C) Add_Enzyme->Incubate_1 Add_DTNB Add DTNB Incubate_1->Add_DTNB Add_Substrate Add ATCI (Substrate) to start reaction Add_DTNB->Add_Substrate Measure_Abs Measure Absorbance at 412 nm (kinetic read) Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Diagram 2: Experimental Workflow for the Ellman's Assay to Determine IC50.

Conclusion

Donepezil, Rivastigmine, and Galantamine are established cholinesterase inhibitors with demonstrated efficacy in the symptomatic treatment of Alzheimer's disease. This compound, as an active metabolite of Donepezil, also contributes to the overall therapeutic effect by inhibiting cholinesterase. The available in vitro data indicates that this compound is an active inhibitor of cholinesterase. However, a direct comparison of its potency with other cholinesterase inhibitors is limited by the absence of a reported IC50 value under comparable experimental conditions. Further research to determine the IC50 value and to fully characterize the pharmacokinetic profile of this compound would be invaluable for a more comprehensive understanding of its contribution to the clinical effects of Donepezil and its potential as a therapeutic agent in its own right. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to conduct such comparative studies.

References

A Comparative Guide to the Pharmacodynamics of Donepezil and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic properties of the acetylcholinesterase inhibitor Donepezil and its major metabolite, Donepezil-N-oxide. The information presented is intended to support research and development efforts in the field of neurodegenerative diseases.

Introduction

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) and is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] Its therapeutic effect is primarily attributed to the potentiation of cholinergic neurotransmission in the brain by preventing the breakdown of acetylcholine.[1] Donepezil is extensively metabolized in the liver, with one of its metabolites being Donepezil-N-oxide. Understanding the pharmacodynamic profile of this metabolite is crucial for a comprehensive assessment of Donepezil's overall mechanism of action and clinical effects.

Mechanism of Action

Donepezil exerts its pharmacological effects by binding reversibly to the AChE enzyme, thereby inhibiting the hydrolysis of acetylcholine. This leads to an increased concentration of acetylcholine at the synaptic cleft, enhancing cholinergic function. Donepezil exhibits a high selectivity for AChE over butyrylcholinesterase (BuChE).[2] While the precise, detailed pharmacodynamics of Donepezil-N-oxide are not as extensively characterized, it is recognized as a pharmacologically active metabolite that also inhibits cholinesterase.[3]

Comparative Pharmacodynamic Data

The following table summarizes the available quantitative data for the inhibitory activity of Donepezil and Donepezil-N-oxide against acetylcholinesterase and butyrylcholinesterase.

CompoundTarget EnzymeIC50 ValueNotes
Donepezil Acetylcholinesterase (AChE)6.7 nM - 11 nMData from in vitro studies using rat brain and human AChE, respectively.[4][5]
Butyrylcholinesterase (BuChE)~3,300 nM (3.3 µM)Significantly less potent against BuChE, demonstrating high selectivity for AChE.[5]
Donepezil-N-oxide Cholinesterase (ChE)Not availableA study on human erythrocytes showed 45.5% inhibition of cholinesterase activity at a concentration of 20 µM.[6]
Acetylcholinesterase (AChE)Not availableSpecific IC50 value for AChE is not readily available in the reviewed literature.
Butyrylcholinesterase (BuChE)Not availableSpecific IC50 value for BuChE is not readily available in the reviewed literature.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine the in vitro inhibitory activity of compounds against AChE and BuChE is the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • Test compounds (Donepezil, Donepezil-N-oxide) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer or solvent.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Solution of the test compound at various concentrations (or vehicle for control)

    • DTNB solution

    • Enzyme solution (AChE or BuChE)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a specific period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Donepezil and a typical workflow for evaluating cholinesterase inhibitors.

Donepezil_Mechanism_of_Action cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of action of Donepezil at the cholinergic synapse.

Cholinesterase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, DTNB, and Test Compounds Mix_Reagents Mix Buffer, Inhibitor, DTNB, and Enzyme in 96-well plate Prepare_Reagents->Mix_Reagents Pre_incubate Pre-incubate at 37°C Mix_Reagents->Pre_incubate Add_Substrate Add Substrate (ATCI/BTCI) Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Plot_Curve Plot Dose-Response Curve Determine_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: Experimental workflow for a cholinesterase inhibition assay.

Discussion and Conclusion

Donepezil is a potent and selective inhibitor of acetylcholinesterase. Its N-oxide metabolite is also pharmacologically active and contributes to the overall cholinesterase inhibition, although to a lesser extent based on the available data. The provided data indicates that at a concentration of 20 µM, Donepezil-N-oxide achieves a 45.5% inhibition of erythrocyte cholinesterase.[6] While a direct IC50 value for Donepezil-N-oxide is not available in the public literature reviewed, this information suggests that it is a significantly less potent cholinesterase inhibitor than the parent compound.

Further research is warranted to fully elucidate the pharmacodynamic profile of Donepezil-N-oxide, including the determination of its specific IC50 values for both AChE and BuChE. A more complete understanding of the activity of all major metabolites will contribute to a more accurate model of Donepezil's in vivo mechanism of action and may inform the development of future cholinesterase inhibitors with improved therapeutic profiles.

References

Unveiling the Cholinesterase Selectivity of Donepezil's Active Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of Donepezil N-oxide, an active metabolite of the widely prescribed Alzheimer's disease drug Donepezil, for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE). While Donepezil is well-characterized as a highly selective AChE inhibitor, the specific inhibitory potency and selectivity of its metabolites are crucial for a comprehensive understanding of its pharmacological profile.

Executive Summary

One study has shown that this compound inhibits cholinesterase activity in human erythrocytes, which are known to primarily contain AChE. At a concentration of 20 µM, this compound demonstrated 45.5% inhibition of cholinesterase activity. However, without corresponding data for its effect on BChE, a definitive selectivity ratio cannot be established.

Comparative Data on Cholinesterase Inhibition

Due to the limited availability of specific IC50 or Ki values for this compound against both AChE and BChE in the public domain, a direct quantitative comparison is not currently possible. The following table summarizes the available information on the inhibitory activity of this compound and provides the well-established data for the parent compound, Donepezil, for reference.

CompoundTarget EnzymeIC50 / % InhibitionSource
This compound Cholinesterase (from human erythrocytes)45.5% inhibition at 20 µM[In vitro kinetic study of this compound metabolites]
This compound Butyrylcholinesterase (BChE)Data not available-
Donepezil Acetylcholinesterase (AChE)6.7 nM[Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro]
Donepezil Butyrylcholinesterase (BChE)7,400 nM[Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro]
Donepezil Selectivity Ratio (BChE IC50 / AChE IC50)~1100-fold[Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro]

Signaling Pathway and Metabolism

Donepezil's therapeutic effect is primarily attributed to the enhancement of cholinergic neurotransmission by inhibiting the breakdown of acetylcholine by AChE in the synaptic cleft. This increased availability of acetylcholine leads to improved cognitive function in Alzheimer's disease patients. Donepezil is metabolized in the liver to various metabolites, including this compound.

Donepezil_Metabolism Donepezil Donepezil Metabolites Multiple Metabolites Donepezil->Metabolites Hepatic Metabolism CYP3A4 CYP3A4 CYP3A4->Donepezil CYP2D6 CYP2D6 CYP2D6->Donepezil Donepezil_N_oxide This compound (Active) Metabolites->Donepezil_N_oxide Other_Metabolites Other Active & Inactive Metabolites Metabolites->Other_Metabolites Ellman_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Phosphate Buffer Inhibitor Test Inhibitor (this compound) Enzyme AChE or BChE DTNB DTNB Solution Substrate Substrate (ATCI or BTCI) Mix 1. Mix Buffer, Inhibitor, and Enzyme in Microplate Well Incubate 2. Pre-incubate Mix->Incubate Add_DTNB 3. Add DTNB Incubate->Add_DTNB Add_Substrate 4. Add Substrate to Initiate Reaction Add_DTNB->Add_Substrate Measure 5. Measure Absorbance at 412 nm Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Cross-Species Comparison of Donepezil N-Oxidation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate across different species is a cornerstone of preclinical development. This guide provides a comparative analysis of the N-oxidation of Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, across various preclinical models and humans. The data presented herein is crucial for the extrapolation of animal model findings to human clinical outcomes.

Donepezil undergoes extensive metabolism in the liver, with N-oxidation being one of the key pathways. This reaction, leading to the formation of the donepezil-N-oxide metabolite (M6), is primarily mediated by cytochrome P450 (CYP) enzymes, with contributions from CYP3A4 and CYP2D6 in humans.[1][2] However, the rate and extent of this metabolic process can vary significantly across species, impacting the drug's pharmacokinetic profile and potentially its efficacy and safety.

Quantitative Comparison of Donepezil Metabolism

To facilitate a clear comparison, the following tables summarize key in vitro and in vivo pharmacokinetic parameters of Donepezil and its metabolites across different species.

In Vitro Metabolism: Intrinsic Clearance

Intrinsic clearance (Clint) in liver microsomes provides a measure of the intrinsic metabolic capacity of the liver for a specific drug.

SpeciesIntrinsic Clearance (Clint) of Donepezil (µL/min/mg microsomal protein)Reference
Human6.35[3]
Rat (Male)33.7[3]
Rat (Female)13.4[3]
Dog37.0[3]

Note: A higher Clint value indicates a faster rate of metabolism.

In Vivo Pharmacokinetics: Plasma Clearance

Total plasma clearance (Clp) reflects the overall elimination of the drug from the body.

SpeciesRoute of AdministrationTotal Plasma Clearance (Clp) of Donepezil (mL/min/kg)Reference
HumanOral2.35[3]
Rat (Male)Intravenous78.6[3]
Rat (Male)Oral140[3]
Rat (Female)Intravenous29.5[3]
DogIntravenous88.3[3]
DogOral105[3]

Note: Higher plasma clearance in rats and dogs compared to humans suggests a more rapid elimination of Donepezil in these preclinical species.

In Vivo Pharmacokinetics: Parent Drug and Metabolite Concentrations in Humans

The following table presents the pharmacokinetic parameters of Donepezil and its N-oxide metabolite in human plasma following oral administration.

ParameterDonepezil (10 mg/day)Donepezil-N-oxide (DNox)Reference
Plasma Concentration Range (ng/mL)10 - 1060.5 - 45.4[4]

Note: The plasma concentrations of the N-oxide metabolite can be substantial, in some cases even exceeding that of the parent drug, highlighting the significance of this metabolic pathway in humans.[4]

Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of Donepezil and a typical experimental workflow for studying its in vitro metabolism.

Donepezil_Metabolism Donepezil Donepezil N_Oxidation N-Oxidation (CYP3A4, CYP2D6, FMOs) Donepezil->N_Oxidation O_Demethylation O-Demethylation Donepezil->O_Demethylation Hydroxylation Hydroxylation Donepezil->Hydroxylation N_Debenzylation N-Debenzylation Donepezil->N_Debenzylation Donepezil_N_Oxide Donepezil-N-Oxide (M6) N_Oxidation->Donepezil_N_Oxide Further_Metabolism Further Conjugation (Glucuronidation) Donepezil_N_Oxide->Further_Metabolism Metabolite_1 6-O-desmethyl-donepezil O_Demethylation->Metabolite_1 Metabolite_1->Further_Metabolism Metabolite_2 Hydroxydonepezil Hydroxylation->Metabolite_2 Metabolite_2->Further_Metabolism Metabolite_3 N-desbenzyl-donepezil N_Debenzylation->Metabolite_3 Metabolite_3->Further_Metabolism

Caption: Metabolic pathways of Donepezil, including N-oxidation.

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Liver_Microsomes Liver Microsomes (Human, Rat, Dog, etc.) Incubation_Mix Incubation Mixture (Microsomes, Donepezil, Buffer) Liver_Microsomes->Incubation_Mix Donepezil_Stock Donepezil Stock Solution Donepezil_Stock->Incubation_Mix NADPH_Cofactor NADPH Cofactor Reaction_Start Start Reaction (Add NADPH, 37°C) NADPH_Cofactor->Reaction_Start Incubation_Mix->Reaction_Start Reaction_Stop Stop Reaction (e.g., Acetonitrile) Reaction_Start->Reaction_Stop Centrifugation Centrifugation Reaction_Stop->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis Data Analysis (Metabolite Identification & Quantification) LC_MS_MS->Data_Analysis

Caption: Experimental workflow for in vitro Donepezil metabolism.

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of Donepezil. Specific concentrations and incubation times may need to be optimized.

Materials:

  • Pooled liver microsomes from the species of interest (e.g., human, rat, dog)

  • Donepezil hydrochloride

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration typically 0.5-1 mg/mL), potassium phosphate buffer, and Donepezil (at various concentrations to determine enzyme kinetics). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube and analyze the formation of Donepezil-N-oxide and other metabolites using a validated LC-MS/MS method.[1]

Quantification of Donepezil and Metabolites in Plasma

This protocol outlines a general procedure for the analysis of Donepezil and its N-oxide metabolite in plasma samples.

Materials:

  • Plasma samples from in vivo studies

  • Internal standard (e.g., a deuterated analog of Donepezil)

  • Extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To a plasma sample, add the internal standard.

  • Liquid-Liquid Extraction: Add the extraction solvent, vortex, and centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification of Donepezil and its N-oxide metabolite. A reverse-phase C18 column is commonly used for chromatographic separation.[5][6]

Discussion and Conclusion

The presented data clearly demonstrate significant cross-species differences in the metabolism of Donepezil, particularly in its clearance. Rats and dogs exhibit a much higher hepatic clearance of Donepezil compared to humans, a crucial factor to consider when extrapolating pharmacokinetic data from these animal models.[7] The formation of the N-oxide metabolite is a notable pathway in humans, with its plasma concentrations reaching significant levels.[4] While CYP3A4 and CYP2D6 are the primary enzymes responsible for Donepezil metabolism in humans, the potential involvement of Flavin-containing monooxygenases (FMOs) in N-oxidation should also be considered, as FMOs are known to catalyze the N-oxidation of various xenobiotics.[8][9]

References

Comparative Binding Kinetics of Donepezil and its N-oxide Metabolite to Acetylcholinesterase: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of the widely-used Alzheimer's drug, Donepezil, and its primary metabolite, Donepezil N-oxide, to their therapeutic target, acetylcholinesterase (AChE). The following sections present a summary of quantitative data, a detailed experimental protocol for assessing AChE inhibition, and a visual representation of the comparative logic.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The binding affinities of Donepezil and this compound to acetylcholinesterase (AChE) have been evaluated in various studies. The data consistently demonstrates that Donepezil is a significantly more potent inhibitor of AChE than its N-oxide metabolite.

CompoundParameterValueEnzyme Source
Donepezil IC506.7 nM[1]Rat Brain AChE
IC505.7 nM[2]Not Specified
This compound % Inhibition @ 5 µM19.64%[3]Human Erythrocyte AChE
% Inhibition @ 10 µM37.50%[3]Human Erythrocyte AChE
% Inhibition @ 20 µM45.54%[3]Human Erythrocyte AChE

Experimental Protocols: Measuring Acetylcholinesterase Inhibition

The determination of the inhibitory potency of compounds like Donepezil and this compound on AChE is commonly performed using the Ellman's method. This colorimetric assay provides a robust and high-throughput-compatible way to measure enzyme activity.

Principle of the Assay:

The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (from rat brain, human erythrocytes, or recombinant sources)

  • Donepezil hydrochloride

  • This compound

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of Donepezil and this compound in a suitable solvent (e.g., DMSO or water) and then serially dilute them in phosphate buffer to obtain a range of concentrations.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the AChE solution to each well.

    • Add different concentrations of the inhibitors (Donepezil or this compound) to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme with the inhibitors for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add a solution containing both ATCI and DTNB to all wells simultaneously.

    • Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using non-linear regression analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Comparative Binding Pathway of Donepezil and this compound to AChE cluster_ligands Ligands cluster_target Enzyme Target cluster_binding Binding Interaction cluster_outcome Inhibitory Outcome Donepezil Donepezil High_Affinity High Affinity Binding (nanomolar range) Donepezil->High_Affinity Donepezil_N_oxide This compound Low_Affinity Low Affinity Binding (micromolar range) Donepezil_N_oxide->Low_Affinity AChE Acetylcholinesterase (AChE) High_Affinity->AChE targets Potent_Inhibition Potent AChE Inhibition High_Affinity->Potent_Inhibition Low_Affinity->AChE targets Weak_Inhibition Weak AChE Inhibition Low_Affinity->Weak_Inhibition

Caption: Comparative binding pathways of Donepezil and its N-oxide metabolite to AChE.

Experimental Workflow for AChE Inhibition Assay A Prepare Reagents (AChE, Inhibitors, ATCI, DTNB) B Dispense AChE and Inhibitors into 96-well plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with ATCI and DTNB C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Values F->G

Caption: Workflow for determining AChE inhibitory activity using a colorimetric assay.

References

Safety Operating Guide

Proper Disposal of Donepezil N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Donepezil N-oxide in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. This compound is recognized as harmful if swallowed and demonstrates significant aquatic toxicity with long-lasting effects. Therefore, stringent adherence to established disposal protocols is imperative.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary safety precautions. This information is critical for preventing accidental exposure and ensuring a safe laboratory environment.

Hazard ClassificationPrecautionary Statements
Acute Oral Toxicity (Category 4) Harmful if swallowed.
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: In case of insufficient ventilation or handling of fine powders, a NIOSH-approved respirator is recommended.

Standard Disposal Procedure

The universally accepted and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent cross-contamination.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled waste container. The label should include "this compound," the appropriate hazard symbols (e.g., toxic, environmentally hazardous), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental management company. Ensure that all institutional and regulatory paperwork is completed accurately.

Experimental Protocols for Potential In-Lab Neutralization

While professional disposal is the standard, the following experimental protocols, adapted from degradation studies of the parent compound Donepezil, may be considered for the pre-treatment of small quantities of this compound waste in a controlled laboratory setting. These procedures are intended to reduce the compound's toxicity prior to final disposal. Note: These are not certified disposal methods and the resulting waste must still be disposed of as hazardous waste.

Alkaline Hydrolysis:

  • Prepare a dedicated reaction vessel in a fume hood.

  • For every 10 mg of this compound waste, add 10 mL of a 2M sodium hydroxide (NaOH) solution.

  • Stir the mixture at room temperature for a minimum of 24 hours. Studies on Donepezil show significant degradation under these conditions.

  • Neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Containerize the neutralized solution for collection by a hazardous waste disposal service.

Oxidative Degradation:

  • In a suitable reaction vessel within a fume hood, dissolve the this compound waste in a minimal amount of an appropriate solvent.

  • Slowly add a 3% solution of hydrogen peroxide (H₂O₂).

  • Allow the reaction to proceed at room temperature for at least 24 hours, with stirring.

  • Quench any remaining hydrogen peroxide with a suitable reducing agent (e.g., sodium bisulfite solution).

  • Package the resulting solution for professional hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated decision Is in-lab pre-treatment feasible and permitted? start->decision protocol Follow Alkaline Hydrolysis or Oxidative Degradation Protocol decision->protocol Yes segregate Segregate and Containerize Waste decision->segregate No protocol->segregate label Label Container with Hazard Information segregate->label store Store in Designated Secure Area label->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose end Disposal Complete dispose->end

This compound Disposal Workflow

Essential Safety and Operational Guide for Handling Donepezil N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Donepezil N-oxide. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]

Hazard StatementCodeClassification
Harmful if swallowed.H302Acute toxicity, Oral (Category 4)
Very toxic to aquatic life with long lasting effects.H410Chronic aquatic toxicity (Category 1)

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.Protects eyes from splashes and dust.
Hand Protection Protective gloves (e.g., nitrile rubber).Prevents skin contact.
Skin and Body Protection Impervious clothing, lab coat.Protects skin from contamination.
Respiratory Protection Suitable respirator.Required when dusts are generated or in case of insufficient ventilation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.

Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh/measure the required amount prep3->handle1 handle2 Avoid dust and aerosol formation handle1->handle2 handle3 Do not eat, drink, or smoke handle2->handle3 post1 Clean work area and equipment handle3->post1 post2 Properly label and store compound post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for safe handling of chemical compounds.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1]

    • Ensure that a safety shower and eye wash station are accessible.[1]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

    • Put on all required personal protective equipment (PPE): safety goggles, protective gloves, and a lab coat.[1]

  • Handling :

    • Avoid the formation of dust and aerosols.[1]

    • Weigh and handle the substance with care to prevent spillage.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Avoid inhalation, and contact with eyes and skin.[1]

  • Storage :

    • Keep the container tightly sealed.[1]

    • Store in a cool, well-ventilated area.[1]

    • For long-term stability, store at -20°C as a powder or -80°C in solvent.[1]

    • Protect from direct sunlight and sources of ignition.[1]

Emergency Procedures

In the event of an exposure or spill, follow these immediate first-aid and containment measures.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1]
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue to rinse for at least 15 minutes. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Accidental Release: In case of a spill, use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Prevent further leakage or spillage and keep the product away from drains or water courses.[1] Absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Disposal_Plan cluster_waste_collection Waste Collection cluster_disposal Disposal collect1 Collect waste in a designated, labeled container collect2 Do not mix with other waste collect1->collect2 dispose1 Dispose of contents/container to an approved waste disposal plant collect2->dispose1 dispose2 Follow all national and local regulations dispose1->dispose2

Caption: Logical steps for chemical waste disposal.

  • Waste Material : Waste must be disposed of in accordance with national and local regulations.[3] Do not mix with other waste.[3] Leave chemicals in their original containers.[3]

  • Contaminated Packaging : Handle uncleaned containers like the product itself.[3]

  • Environmental Precautions : Avoid release to the environment.[1] Due to its high toxicity to aquatic life, prevent it from entering drains, water courses, or the soil.[1] Collect any spillage.[1]

  • Disposal Facility : Dispose of the contents and container at an approved waste disposal plant.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.